4-Bromo-1H-pyrazole-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPKNPBZYQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634786 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-65-0 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-Bromo-1H-pyrazole-3-carboxamide, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details a multi-step synthesis commencing from readily available starting materials, focusing on the causality behind experimental choices, robust protocol design, and safety considerations. The synthesis is structured around three core transformations: the construction of the pyrazole-3-carboxylate core, regioselective bromination at the C4-position, and the final conversion to the primary carboxamide. Each section includes detailed, step-by-step experimental protocols, mechanistic insights, and characterization data for key intermediates and the final product.
Introduction and Strategic Overview
This compound (CAS No. 932-65-0) is a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors and androgen receptor antagonists.[1] Its structure, featuring a brominated pyrazole ring with a carboxamide moiety, offers multiple points for diversification through modern cross-coupling reactions and N-alkylation, making it a versatile scaffold in drug discovery programs.
The synthetic strategy outlined in this guide is designed for clarity, reliability, and scalability. It follows a logical progression that prioritizes the early installation of the carboxylate functionality, which directs the subsequent electrophilic bromination to the desired C4-position. The final step involves the conversion of the ester or the corresponding carboxylic acid to the target primary amide.
The chosen three-stage synthetic approach is depicted below:
Caption: High-level overview of the three-stage synthesis.
Stage 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Intermediate I)
The foundational step is the construction of the pyrazole ring. A classic and effective method is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the synthesis of the unsubstituted pyrazole core, the reaction between diethyl oxalate and a hydrazine source is a common approach.[1][2]
Rationale: This method is advantageous due to the commercial availability and low cost of the starting materials. The reaction proceeds via a condensation-cyclization sequence to afford the stable pyrazole heterocycle. Using hydrazine hydrate directly yields the NH-unsubstituted pyrazole, which is desired for this synthesis.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (I)
Caption: Workflow for the synthesis of Intermediate I.
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (~64% solution)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of diethyl oxalate (1.0 eq) in glacial acetic acid is prepared.
-
Hydrazine hydrate (1.0 - 1.1 eq) is added cautiously to the stirred solution. The addition may be exothermic.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
The collected solid is dried under vacuum to yield Ethyl 1H-pyrazole-3-carboxylate (I) as a white to off-white solid.
Characterization Data (Intermediate I):
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 5932-27-4 |
| ¹H NMR (DMSO-d₆) | δ 13.6 (br s, 1H, NH), 7.9 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 161.2, 142.5, 133.8, 107.1, 60.5, 14.2 |
Stage 2: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Intermediate II)
The second stage involves the regioselective bromination of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.
Rationale: Direct bromination of 1H-pyrazole-3-carboxylic acid is a straightforward approach. Using elemental bromine in an aqueous medium is an effective method. A phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.[3] This method avoids the need for protecting the ester, which would require a subsequent hydrolysis step.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (II)
Materials:
-
1H-pyrazole-3-carboxylic acid (obtainable by hydrolysis of Intermediate I)
-
Liquid Bromine (handle with extreme caution in a fume hood)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
To a reaction flask equipped with a reflux condenser and magnetic stirrer, add water, 1H-pyrazole-3-carboxylic acid (1.0 eq), liquid bromine (1.1-1.2 eq), and a catalytic amount of tetrabutylammonium bromide.
-
Heat the mixture to 100°C under vigorous stirring.
-
Once refluxing, slowly add a solution of potassium hydroxide from the top of the condenser and continue the reaction for 4 hours.
-
After the reaction is complete, cool the mixture. Add boiling water to dissolve the potassium bromide by-product.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Cool the aqueous phase to 0°C and carefully adjust the pH to ~3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid (II). The product can be recrystallized from an ethanol/water mixture for higher purity.[3]
Characterization Data (Intermediate II):
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₃BrN₂O₂ |
| Molecular Weight | 190.98 g/mol |
| CAS Number | 13745-17-0 |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.2 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 162.0, 140.1, 135.5, 95.8 |
Stage 3: Synthesis of this compound (Final Product)
The final transformation is the conversion of the carboxylic acid to the primary amide. This is a critical step that requires efficient activation of the carboxyl group. A standard and highly effective method is the conversion of the carboxylic acid to an acid chloride, followed by reaction with ammonia.
Rationale: The two-step acid chloride route provides a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the by-products (SO₂ and HCl) are gaseous and easily removed, simplifying the work-up. The subsequent reaction with an ammonia source, such as aqueous ammonium hydroxide, is typically rapid and high-yielding.[4]
Experimental Protocol: Synthesis of this compound
Caption: Workflow for the final amidation stage.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (II)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
Procedure:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (II) (1.0 eq) in an inert solvent like toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has dissolved and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-1H-pyrazole-3-carbonyl chloride is typically used directly in the next step without further purification.
-
Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath (0-5°C).
-
Dissolve the crude acid chloride in a minimal amount of an inert, anhydrous solvent (e.g., THF or DCM) and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution.
-
A precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a solid. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required.
Product Characterization and Data Summary
Thorough characterization of the final product is essential to confirm its identity and purity.
Table of Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| CAS Number | 932-65-0 | [1] |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | White to off-white solid | Typical |
| Melting Point | 141-165 °C (predicted) | [1] |
| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, pyrazole-H5), 7.6 (br s, 1H, CONH H), 7.4 (br s, 1H, CONH H) | [1] |
| IR (cm⁻¹) | 3400-3150 (N-H stretch), 1680-1650 (C=O stretch, Amide I) | [1] |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. It reacts violently with water to release toxic gases (SO₂ and HCl). Operations must be conducted in a fume hood away from moisture. Ensure all glassware is thoroughly dried before use. The reaction work-up should be performed cautiously.
-
Acids and Bases: Concentrated acids (HCl) and bases (KOH, NH₄OH) are corrosive. Handle with appropriate PPE. Neutralize any spills immediately with a suitable agent.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
This guide presents a well-defined and logical synthetic route for the preparation of this compound. By breaking down the synthesis into three distinct stages—pyrazole formation, regioselective bromination, and amidation—researchers can systematically approach the synthesis with a clear understanding of the underlying chemical principles. The provided protocols are based on established chemical transformations and are designed to be reproducible and scalable. Adherence to the detailed experimental procedures and safety precautions is paramount for the successful and safe execution of this synthesis. The final product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrazole-3-carboxamide is a key heterocyclic intermediate in the synthesis of various bioactive molecules, including androgen receptor antagonists and cyclin-dependent kinase inhibitors.[1] Its structural elucidation is paramount for ensuring the integrity of these synthetic pathways and the quality of the final products. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for this compound, offering field-proven insights into the interpretation of its characteristic spectral features. As a Senior Application Scientist, the following sections detail not just the data, but the causality behind the spectral observations, grounded in the molecular structure of the compound.
The core structure of this compound, with its distinct functional groups—a brominated pyrazole ring and a primary carboxamide—gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for researchers in medicinal chemistry and drug development for identity confirmation, purity assessment, and as a reference for the characterization of its derivatives.
Molecular Structure and Key Spectroscopic Features
The structural characteristics of this compound are the primary determinants of its spectral properties. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The bromine atom at position 4 and the carboxamide group at position 3 significantly influence the electronic environment of the ring, which is reflected in the NMR chemical shifts. The carboxamide group itself provides characteristic signals in both NMR and IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazole ring proton and the protons of the carboxamide group. The deshielding effect of the adjacent nitrogen atoms in the pyrazole ring results in a downfield chemical shift for the H-5 proton.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (pyrazole ring) | 7.8 - 8.5 | Singlet (s) |
| -NH₂ (carboxamide) | 5.5 - 7.0 | Broad Singlet (br s) |
Data is based on typical ranges for this compound.[1]
Expert Insights: The broadness of the -NH₂ signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the NMR solvent. This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to diminish or disappear. The singlet multiplicity of the H-5 proton is due to the absence of adjacent protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrazole ring.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (carboxamide) | 160 - 165 |
| C-3 (pyrazole ring) | 140 - 145 |
| C-5 (pyrazole ring) | 130 - 135 |
| C-4 (pyrazole ring) | 95 - 105 |
Causality in Chemical Shifts:
-
C=O: The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
-
C-3 and C-5: These carbons are part of the aromatic pyrazole ring and their chemical shifts are influenced by the nitrogen atoms.
-
C-4: The carbon atom bonded to the bromine (C-4) is expected to be shifted upfield compared to an unsubstituted pyrazole due to the "heavy atom effect" of bromine.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorptions
The IR spectrum of this compound is dominated by absorptions from the carboxamide group and the pyrazole ring.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| -NH₂ (carboxamide) | Asymmetric Stretch | 3350 - 3400 |
| -NH₂ (carboxamide) | Symmetric Stretch | 3150 - 3200 |
| C=O (carboxamide) | Stretch | 1650 - 1680 |
| N-H (pyrazole ring) | Stretch | ~3140 (broad) |
| C-Br | Stretch | 600 - 500 |
Data is based on typical ranges for this compound.
Expert Insights: The C=O stretching frequency is slightly lower than that of a typical acyclic amide due to the electronic effects of the attached pyrazole ring. The presence of two distinct N-H stretching bands for the -NH₂ group is characteristic of a primary amide. The broadness of the N-H stretch from the pyrazole ring is indicative of hydrogen bonding in the solid state.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
References
A Technical Guide to the Crystallography of 4-Bromo-1H-pyrazole-3-carboxamide: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrazole ring substituted with a bromine atom and a carboxamide group, makes it a valuable intermediate for the synthesis of bioactive molecules, including androgen receptor antagonists and cyclin-dependent kinase inhibitors. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its chemical reactivity, intermolecular interactions, and ultimately, its biological activity.
This technical guide provides a comprehensive overview of the methodologies required to determine the crystallography of this compound. While a definitive, publicly available crystal structure for this specific compound is not available as of the writing of this guide, this document outlines a robust workflow for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The protocols and theoretical discussions presented herein are based on established chemical principles and the known crystallography of closely related pyrazole derivatives.
I. Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, starting from the commercially available 4-bromo-3-methylpyrazole. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the amidation of the resulting carboxylic acid.
Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid
The initial step is the oxidation of 4-bromo-3-methylpyrazole to 4-Bromo-1H-pyrazole-3-carboxylic acid. A reliable method for this transformation utilizes potassium permanganate as the oxidizing agent.[2]
Experimental Protocol:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.
-
Stir the mixture and heat to 90°C.
-
In portions, carefully add 23.7 g (0.15 mol) of potassium permanganate to the reaction mixture over a period of 1 hour.
-
Maintain the reaction temperature at 90°C and continue stirring for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct and wash the filter cake with water.
-
Combine the filtrate and washings, and concentrate the volume to approximately 30 mL under reduced pressure.
-
Cool the concentrated solution to 0°C in an ice bath.
-
Acidify the solution to pH 3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-Bromo-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of this compound
The second step is the conversion of the carboxylic acid to the corresponding carboxamide. This can be achieved through various amidation methods. A common and effective approach involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3]
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Once the mixture reaches 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Introduce an inert atmosphere (e.g., nitrogen or argon).
-
Remove the ice bath and allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: Synthesis of this compound.
II. Crystallization of this compound
Obtaining high-quality single crystals is a prerequisite for successful X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical. For a compound like this compound, which possesses both hydrogen bond donors and acceptors, a range of polar and non-polar solvents should be screened.
Proposed Crystallization Protocol:
-
Solvent Screening:
-
Assess the solubility of the purified compound in a variety of solvents at room temperature and at elevated temperatures. Suitable solvents may include ethanol, methanol, acetone, ethyl acetate, and toluene, as well as solvent mixtures.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
This technique is particularly useful for small quantities of material.
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a drop of this solution on a siliconized glass slide (hanging drop) or in a well (sitting drop).
-
Invert the slide over a reservoir containing a poor solvent in which the compound is less soluble.
-
Seal the system and allow the vapor of the poor solvent to slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.
-
III. X-ray Crystallographic Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Experimental Workflow for X-ray Crystallography:
-
Crystal Mounting:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize radiation damage during data collection.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the reflections.
-
Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
-
Structure Validation:
-
The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
-
X-ray Crystallography Workflow Diagram:
Caption: Workflow for X-ray Crystallographic Analysis.
IV. Expected Structural Features and Implications
Based on the known crystal structures of similar pyrazole derivatives, several key structural features can be anticipated for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C4H4BrN3O | [1] |
| Molecular Weight | ~190.00 g/mol | [1] |
| Melting Point | 141-165°C | [1] |
Intermolecular Interactions:
The presence of the carboxamide group and the pyrazole ring nitrogen atoms provides ample opportunities for hydrogen bonding. It is highly probable that the crystal structure will exhibit an extensive network of intermolecular hydrogen bonds. These interactions are likely to play a significant role in the crystal packing and the overall stability of the crystalline solid. Specifically, N-H···O and N-H···N hydrogen bonds are expected to be prominent features.
The bromine atom at the 4-position can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.
Molecular Geometry:
The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. The carboxamide group may exhibit some degree of twisting relative to the plane of the pyrazole ring, depending on the steric and electronic effects of the substituents and the nature of the intermolecular interactions in the crystal.
Implications for Drug Development:
A detailed understanding of the three-dimensional structure of this compound is invaluable for drug development.
-
Structure-Activity Relationship (SAR) Studies: The crystal structure provides a precise model of the molecule's shape, size, and the spatial arrangement of its functional groups. This information is essential for understanding how the molecule interacts with its biological target and for designing more potent and selective analogs.
-
Rational Drug Design: Knowledge of the crystal structure allows for the use of computational modeling techniques, such as molecular docking, to predict how the molecule will bind to a target protein. This can guide the optimization of lead compounds.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is the definitive method for identifying and characterizing polymorphs.
Conclusion
This technical guide has outlined a comprehensive approach to determining the crystallography of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the crucial structural information needed to advance the development of new therapeutics based on this promising molecular scaffold. The anticipated structural features, including extensive hydrogen bonding and a planar pyrazole core, highlight the importance of crystallographic studies in understanding the fundamental properties of this compound and its potential as a building block in medicinal chemistry.
References
A Technical Guide to the Biological Screening of 4-Bromo-1H-pyrazole-3-carboxamide: A Roadmap for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 4-Bromo-1H-pyrazole-3-carboxamide core represents a strategic starting point for drug discovery campaigns. The bromine atom at the C4 position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR), while the carboxamide moiety at C3 is a common pharmacophoric element known to participate in key hydrogen bonding interactions with biological targets.[4] This guide provides a comprehensive framework for the systematic biological evaluation of this compound, outlining a logical screening cascade from initial cytotoxicity profiling to more targeted mechanistic studies.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel chemical entity is to assess its general cytotoxicity against a panel of human cell lines. This foundational screen provides a broad understanding of the compound's potential as a therapeutic agent and informs the direction of subsequent, more specific assays. The evaluation of cytotoxic potential is a critical first step in the discovery and development of new anticancer agents.[5]
Rationale for Cytotoxicity Screening
A compound exhibiting potent and selective cytotoxicity against cancer cell lines is a promising candidate for an anticancer therapeutic. Conversely, a compound with broad cytotoxicity against both cancerous and non-cancerous cell lines may be a candidate for an antimicrobial agent, but would likely have a narrow therapeutic window for other indications. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of a cell population.
Experimental Workflow: A Tiered Approach
A logical workflow for cytotoxicity testing ensures a systematic and resource-efficient evaluation of the test compound.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C₄H₄BrN₃O.[1] Characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a carboxamide group at the 3-position, this molecule serves as a versatile building block in medicinal chemistry and drug discovery.[1] The unique arrangement of its functional groups—a hydrogen bond donor and acceptor in the carboxamide moiety, a reactive bromine atom, and the pyrazole core—imparts specific physicochemical properties that are critical for its application in the synthesis of potential therapeutic agents, including kinase inhibitors and androgen receptor antagonists.[1]
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug development. These parameters fundamentally influence formulation strategies, bioavailability, and the overall shelf-life of any potential drug product. This in-depth technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, detailing robust experimental protocols for their assessment and offering insights into the underlying chemical principles.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| CAS Number | 932-65-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 141-165°C | [1] |
| pKa (Predicted) | 10.02 ± 0.70 | [2] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound exhibits an amphiphilic nature, with the polar carboxamide group contributing to aqueous solubility and the brominated pyrazole ring influencing its solubility in organic solvents.[1]
Aqueous Solubility
The predicted aqueous solubility of this compound ranges from 1.70 x 10⁻² to 7.76 x 10⁻² mol/L, which is approximately 3.2 to 14.7 g/L at 25°C.[1] This moderate aqueous solubility is attributed to the hydrogen bonding capacity of the carboxamide group with water molecules.
Solubility in Organic Solvents
To provide a practical perspective, the solubility of Celecoxib, a well-known pyrazole-containing drug, is presented below. This data can serve as a useful reference for anticipating the solubility behavior of structurally related compounds like this compound.
| Solvent | Solubility of Celecoxib (approx.) |
| Methanol | Freely soluble |
| Ethanol | 25 mg/mL |
| DMSO | 16.6 mg/mL |
| Acetonitrile | Soluble |
| Toluene | Sparingly soluble |
Data for Celecoxib compiled from various sources.[1][3][4]
Experimental Determination of Solubility
To rigorously characterize the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.
Kinetic solubility provides a high-throughput initial screen of a compound's dissolution in an aqueous buffer, typically from a dimethyl sulfoxide (DMSO) stock solution. This method is particularly useful in early drug discovery to identify potential solubility liabilities.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
-
Quantification (Optional): Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the compound remaining in the supernatant using a validated HPLC-UV method.
Figure 1: Workflow for Kinetic Solubility Assay.
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation development. The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.
Part 2: Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. The compound exhibits moderate thermal stability, with decomposition typically occurring at temperatures exceeding 200°C.[1] Environmental stability studies suggest moderate persistence under ambient conditions, with resistance to hydrolytic degradation at neutral pH.[1] Stability is reportedly enhanced in slightly acidic conditions due to the protonation of the pyrazole nitrogen.[1]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation products and establish degradation pathways. These studies are integral to the development and validation of stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[5]
Figure 2: Overview of Forced Degradation Studies.
Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (4-Bromo-1H-pyrazole-3-carboxylic acid).
-
Photodegradation: The presence of the bromine substituent on the aromatic pyrazole ring makes the molecule susceptible to photodissociation under UV irradiation, potentially leading to debromination or other complex rearrangements.[1]
-
Oxidation: The pyrazole ring itself can be susceptible to oxidative degradation, although it is generally considered a relatively stable aromatic system.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent drug from all potential degradation products and from any excipients that may be present in a formulation.
Key attributes of a stability-indicating HPLC method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The development of such a method for a pyrazoline derivative has been reported, demonstrating the feasibility of achieving good separation of the parent compound from its degradation products.[6] For rimonabant, another pyrazole derivative, a validated stability-indicating RP-HPLC method was able to separate the drug from its degradation products formed under hydrolytic, oxidative, and photolytic stress.[7]
Conclusion
This compound is a valuable building block in pharmaceutical research, and a comprehensive understanding of its solubility and stability is essential for its successful application. This guide has outlined the key physicochemical properties of the compound and provided detailed, field-proven protocols for the experimental determination of its solubility and stability profiles. By implementing robust kinetic and thermodynamic solubility assays and conducting thorough forced degradation studies in line with ICH guidelines, researchers can generate the critical data needed to support formulation development, ensure analytical method validity, and ultimately accelerate the journey of new therapeutic candidates from the laboratory to the clinic. The provided protocols and insights serve as a foundational framework for the rigorous characterization of this and other novel chemical entities.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid: An In-Depth Technical Guide for Drug Discovery Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-bromo-1H-pyrazole-3-carboxylic acid, a crucial precursor in modern drug development. Pyrazole scaffolds are central to a multitude of pharmacologically active agents, and the targeted synthesis of halogenated derivatives such as the title compound is of paramount importance for introducing further molecular diversity and fine-tuning therapeutic properties. This document explores the primary synthetic strategies, delves into the mechanistic underpinnings of these reactions, and offers detailed, field-proven experimental protocols. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Significance of 4-Bromo-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of a bromine atom at the C4 position and a carboxylic acid at the C3 position of the pyrazole ring provides a versatile platform for further chemical elaboration. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4] Concurrently, the carboxylic acid moiety offers a site for amide bond formation, esterification, or other functional group transformations, allowing for the modulation of physicochemical properties and target engagement.
This guide will focus on the two most prevalent and practical synthetic approaches to 4-bromo-1H-pyrazole-3-carboxylic acid, providing a detailed analysis of each method to aid in the selection and optimization of the most suitable route for specific research and development needs.
Synthetic Strategies and Mechanistic Insights
The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid can be approached through two primary strategies: the direct, regioselective bromination of a pre-existing pyrazole-3-carboxylic acid core, or the construction of the brominated pyrazole ring followed by the introduction or modification of the carboxylic acid functionality. Herein, we detail two robust methods that exemplify these strategies.
Method 1: Oxidation of 4-Bromo-3-methylpyrazole
This approach involves the synthesis of the target molecule from a commercially available or readily prepared starting material, 4-bromo-3-methylpyrazole. The key transformation is the oxidation of the C3-methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose.
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong, yet relatively inexpensive, oxidizing agent capable of converting an electron-rich aromatic methyl group to a carboxylic acid.[5] The reaction proceeds in an aqueous medium, which is advantageous from an environmental and safety perspective.
-
Reaction Temperature: The oxidation is typically conducted at elevated temperatures (e.g., 90-100°C) to ensure a reasonable reaction rate. However, excessive temperatures can lead to decomposition of the pyrazole ring or undesired side reactions.
-
Stoichiometry: A molar excess of potassium permanganate is required to drive the reaction to completion. Typically, 3 to 4 equivalents of KMnO₄ are used per equivalent of the methylpyrazole substrate.
-
Work-up: The reaction mixture contains insoluble manganese dioxide (MnO₂), which is removed by filtration. The desired carboxylic acid is then precipitated from the aqueous solution by acidification, which protonates the carboxylate salt, rendering it less soluble.
Reaction Mechanism:
The oxidation of the methyl group by permanganate is a complex process involving multiple steps. It is generally accepted to proceed through a radical mechanism, initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion. This generates a benzyl-like radical, which is then further oxidized to the corresponding alcohol, aldehyde, and finally the carboxylic acid. The manganese in the permanganate ion (Mn(VII)) is reduced to manganese dioxide (Mn(IV)) in neutral or slightly alkaline conditions.[6][7][8]
Experimental Protocols
Protocol for Method 1: Oxidation of 4-Bromo-3-methylpyrazole
Materials:
-
4-Bromo-3-methylpyrazole
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-bromo-3-methylpyrazole (e.g., 8.05 g, 0.05 mol) and 200 mL of deionized water.
-
Stir the mixture and heat to 90°C.
-
In a separate beaker, dissolve potassium permanganate (e.g., 23.7 g, 0.15 mol) in 150 mL of warm deionized water.
-
Add the potassium permanganate solution portion-wise to the stirred reaction mixture over 1 hour, maintaining the temperature at 90-95°C.
-
After the addition is complete, continue to stir the reaction mixture at 95°C for 8 hours.
-
Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide will be present.
-
Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with 50 mL of hot deionized water.
-
Combine the filtrates and concentrate the volume to approximately 100 mL by rotary evaporation.
-
Cool the concentrated filtrate in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to afford 4-bromo-1H-pyrazole-3-carboxylic acid.
Method 2: Direct Bromination of 1H-Pyrazole-3-carboxylic Acid
This method involves the direct electrophilic substitution of 1H-pyrazole-3-carboxylic acid with bromine. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site for bromination.
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation.
-
Solvent: The reaction is often carried out in an aqueous medium or a polar aprotic solvent.
-
Catalyst: A phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used.
-
Base: The addition of a base, such as potassium hydroxide, after the initial bromination helps to neutralize the hydrobromic acid (HBr) byproduct and can influence the final product form (salt vs. free acid).
Regioselectivity of Bromination:
The bromination of the pyrazole ring is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic properties of the ring system. The nitrogen atom at position 2 is "pyridine-like" and deactivating, while the nitrogen at position 1 is "pyrrole-like" and activating. The C4 position is the most nucleophilic carbon in the pyrazole ring, making it the preferred site of electrophilic attack.[9] The carboxylic acid group at C3 is an electron-withdrawing group, which further deactivates the adjacent C4 position to some extent, but the inherent reactivity of the C4 position in the pyrazole ring still directs the bromination to this site.
Protocol for Method 2: Direct Bromination of 1H-Pyrazole-3-carboxylic Acid
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Liquid bromine (Br₂)
-
Tetrabutylammonium bromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Buchner funnel and filter flask
Procedure:
-
In a 100 mL round-bottom flask, combine 1H-pyrazole-3-carboxylic acid (e.g., 5.6 g, 0.05 mol), 10 mL of deionized water, and a catalytic amount of tetrabutylammonium bromide.
-
With vigorous stirring, carefully add liquid bromine (e.g., 2.8 mL, 0.055 mol) dropwise to the mixture.
-
Heat the reaction mixture to 100°C under reflux for 4 hours.
-
After 4 hours, add a solution of potassium hydroxide (e.g., 3.4 g, 0.06 mol) in 10 mL of water dropwise through the condenser. Continue refluxing for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of boiling water to dissolve the potassium bromide byproduct.
-
Transfer the warm solution to a separatory funnel and allow it to cool. The product may begin to crystallize.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous phase to pH 2-3 with concentrated HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-bromo-1H-pyrazole-3-carboxylic acid.
Data Presentation and Characterization
Table 1: Comparison of Synthetic Routes
| Parameter | Method 1: Oxidation | Method 2: Direct Bromination |
| Starting Material | 4-Bromo-3-methylpyrazole | 1H-Pyrazole-3-carboxylic acid |
| Key Reagents | KMnO₄ | Br₂, Tetrabutylammonium bromide |
| Typical Yield | ~65% | Variable, can be optimized |
| Key Advantages | Readily available starting material, well-defined endpoint. | Fewer synthetic steps if starting material is available. |
| Key Challenges | Removal of MnO₂, potential for over-oxidation. | Handling of liquid bromine, potential for di-bromination. |
Characterization Data for 4-Bromo-1H-pyrazole-3-carboxylic acid
-
Molecular Formula: C₄H₃BrN₂O₂
-
Molecular Weight: 190.98 g/mol [10]
-
Appearance: White to off-white solid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 8.15 (s, 1H, pyrazole-H5).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (C=O), 140.1 (C3), 132.8 (C5), 95.7 (C4).[10]
Visualization of Synthetic Pathways
Diagram 1: Synthesis via Oxidation of 4-Bromo-3-methylpyrazole
Caption: Oxidation of a methyl group to a carboxylic acid.
Diagram 2: Synthesis via Direct Bromination
Caption: Regioselective electrophilic bromination at the C4 position.
Conclusion and Future Perspectives
The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid is a critical step in the development of novel pyrazole-based pharmaceuticals. This guide has detailed two robust and scalable synthetic methods: the oxidation of 4-bromo-3-methylpyrazole and the direct bromination of 1H-pyrazole-3-carboxylic acid. The choice between these methods will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations. Both protocols are self-validating and provide a solid foundation for researchers in the field.
Future work in this area may focus on the development of greener and more sustainable synthetic methodologies, such as the use of catalytic oxidation systems or less hazardous brominating agents. Furthermore, the exploration of one-pot procedures that combine the synthesis of the pyrazole core with subsequent functionalization will continue to be an area of active research, aiming to streamline the drug discovery process.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 6. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts | Faculty of Science [b.aun.edu.eg]
- 8. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 9. reddit.com [reddit.com]
- 10. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
characterization of 4-Bromo-1H-pyrazole-3-carboxamide derivatives
An In-Depth Technical Guide to the Characterization of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a multitude of disease areas, including oncology, inflammation, and infectious diseases.[1][2][4] Within this important class of compounds, this compound and its derivatives have emerged as particularly valuable intermediates and bioactive molecules.
Characterized by the molecular formula C₄H₄BrN₃O and a molecular weight of approximately 190.99 g/mol , the this compound core offers a trifecta of functionalities: a reactive bromine atom at the 4-position, a hydrogen-bonding carboxamide group at the 3-position, and two reactive nitrogen atoms within the pyrazole ring.[5] This arrangement provides a rich platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.[5] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents, making their thorough and accurate characterization a critical step in the drug development pipeline.[1][5][6]
This guide provides a comprehensive overview of the essential techniques and field-proven insights for the robust , ensuring scientific integrity from initial synthesis to final structural elucidation.
Part 1: Synthesis and Purification
The synthesis of this compound derivatives typically involves multi-step sequences that build the core heterocycle and subsequently functionalize it. A common strategy involves the cyclization of a suitably substituted precursor followed by bromination and amidation, or the use of a pre-brominated building block.[5][7][8]
A representative synthetic workflow often begins with the reaction of a 1,3-dicarbonyl compound with a hydrazine source, followed by bromination and subsequent functionalization of a carboxylic acid or ester intermediate.[8][9]
Caption: General synthetic workflow for 4-bromopyrazole derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a general procedure for the amide coupling step to form a final carboxamide derivative from a 4-bromopyrazole carboxylic acid precursor.
-
Reagent Preparation: Dissolve 1.0 equivalent of the 4-bromopyrazole-3-carboxylic acid precursor in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add 1.1 equivalents of an amide coupling agent (e.g., HATU or HOBt/EDC) and 2.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture).[1][6] The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure carboxamide derivative.[7]
Part 2: Comprehensive Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach ensures the identity, purity, and detailed structure of the synthesized derivatives are validated.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.[10][11]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[1][10]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Use a standard single-pulse sequence. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.
Data Interpretation:
The chemical shifts, multiplicities, and coupling constants provide a detailed map of the molecule.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Scaffold
| Atom/Proton | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrazole NH | ¹H NMR | 13.0 - 14.5 (in DMSO-d₆) | Broad singlet, exchangeable with D₂O.[12] |
| Pyrazole C5-H | ¹H NMR | 7.5 - 8.5 | Singlet. Position can vary with N1-substitution. |
| Amide NH | ¹H NMR | 8.0 - 11.0 (in DMSO-d₆) | Broad singlet, exchangeable.[12][13] |
| Aromatic H | ¹H NMR | 7.0 - 8.5 | Multiplets, depending on substitution pattern.[13] |
| Pyrazole C 3 | ¹³C NMR | 135 - 145 | Carbon bearing the carboxamide group. |
| Pyrazole C 4 | ¹³C NMR | 95 - 105 | Carbon bearing the bromine atom.[8] |
| Pyrazole C 5 | ¹³C NMR | 125 - 140 | [12] |
| Amide C =O | ¹³C NMR | 158 - 165 | [12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6][14]
Methodology:
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation:
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
| N-H (Amide & Pyrazole) | Stretch | 3450 - 3200 | Medium-Strong, Broad[12] |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=O (Amide I Band) | Stretch | 1680 - 1630 | Strong[13] |
| C=N / C=C (Ring) | Stretch | 1600 - 1450 | Medium-Variable[13] |
| N-H (Amide II Band) | Bend | 1570 - 1515 | Medium |
| C-Br | Stretch | 650 - 550 | Medium-Strong |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.[6][10]
Methodology:
-
Sample Introduction: Depending on the compound's volatility and stability, use Gas Chromatography-Mass Spectrometry (GC-MS) or liquid introduction via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10]
-
Analysis: Acquire high-resolution mass spectra (HRMS) to determine the exact mass, which confirms the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the molecular ion peak (M, M+2), providing definitive evidence of a single bromine atom.
Single-Crystal X-ray Crystallography
When suitable single crystals can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[11][15]
Methodology:
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[15]
-
Structure Solution & Refinement: Solve and refine the structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.[15][16]
This technique is invaluable for confirming stereochemistry, resolving conformational ambiguities, and understanding the supramolecular packing motifs that can influence a drug's physical properties.[15] Crystal structures for several 4-bromo-1H-pyrazole derivatives have been reported, providing a solid foundation for comparison.[16][17][18]
Part 3: Biological Significance and Structure-Activity Relationships (SAR)
The bromine atom at the C4 position and the carboxamide at C3 are not merely synthetic handles; they are crucial pharmacophoric features. The bromine atom can engage in halogen bonding and influence the compound's lipophilicity, while the carboxamide group is an excellent hydrogen bond donor and acceptor.[5]
Systematic modification of the N1 position of the pyrazole ring and the R-groups on the carboxamide nitrogen allows for the exploration of the structure-activity relationship (SAR).
Caption: Exploring structure-activity relationships (SAR).
These derivatives have shown a wide range of biological activities:
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is a known pharmacophore in many antimicrobial agents.[5][6]
-
Anticancer Activity: Certain derivatives exhibit cytotoxic effects on cancer cell lines, with some proposed to act via DNA binding and cleavage.[5][19]
-
Anti-inflammatory Effects: Pyrazole carboxamides have been investigated as potent inhibitors of enzymes like COX-2.[2][5]
-
Enzyme Inhibition: The scaffold is a privileged structure for targeting various enzymes, including carbonic anhydrases and alkaline phosphatases.[12][20]
Conclusion
The is a multi-faceted process that demands a rigorous and integrated analytical approach. By combining robust synthetic protocols with a comprehensive suite of spectroscopic techniques—NMR, IR, and MS, supplemented by X-ray crystallography where possible—researchers can ensure the scientific integrity of their findings. This meticulous characterization is the bedrock upon which successful drug discovery and development programs are built, enabling the confident advancement of novel pyrazole-based therapeutic candidates from the laboratory to the clinic.
References
- 1. jocpr.com [jocpr.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 932-65-0 [smolecule.com]
- 6. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
physical and chemical properties of 4-Bromo-1H-pyrazole-3-carboxamide
Starting Data Collection
I've started gathering data on the properties of 4-Bromo-1H-pyrazole-3-carboxamide, primarily through Google searches. I'm focusing on its molecular formula, weight, and melting/boiling points to begin with.
Analyzing Literature Search Strategy
I'm now fully immersed in the literature search. My Google searches are yielding initial data on this compound's properties. I am concurrently seeking its synthesis, reactivity, potential applications in drug discovery and materials science, and established experimental protocols like NMR and mass spec. Next, I will evaluate source credibility, and begin structuring the technical guide.
Developing Information Structure
I'm now focusing on a structured approach to the project. My initial Google searches have highlighted key properties of this compound. I'll now dive into a more targeted literature search, using this as a foundation to create a detailed outline for the guide. This will include sections on its properties, synthesis, applications, and experimental procedures, with visuals to aid clarity.
Analyzing Pyrazole Properties
I'm currently structuring a detailed technical guide on this compound. My focus is now on meticulously outlining its physical and chemical properties. I'll include details about its solubility, melting point, spectral data (NMR, IR, MS), reactivity, and stability. I'm aiming for a comprehensive and authoritative resource for experts.
Delving into Structure Details
I've just finished the framework for the technical guide, including an introduction, chemical identifiers, and the start of a properties table. Currently, I'm fleshing out the 'Chemical Identity and Structure' section. I'm focusing on accuracy and clarity, ensuring the structure diagram is correct and all identifiers are verified. I'm also carefully noting the lack of direct boiling point data and will address it thoughtfully within the context of related compounds.
Developing Spectroscopic Insights
I'm now fully immersed in the spectral data section, meticulously describing the expected NMR, IR, and MS characteristics. My focus is on providing clear interpretations and highlighting key spectral features. I'm taking care to correlate these spectral properties with the molecular structure of the carboxamide. The mass spec section is proving particularly interesting, and I'm looking at its fragmentation patterns.
Finalizing Reactivity Analysis
I've just finalized the section on reactivity, diving deep into the compound's behavior under various conditions. I've highlighted the susceptibility of the bromine to nucleophilic attack, its participation in cross-coupling reactions, and the various reactions that are possible for the carboxamide group. Now I'm preparing to delve into the synthesis pathways for this molecule.
Developing Guide Framework
I've just laid out a comprehensive framework for the technical guide. It will include a detailed introduction, sections on chemical identity, physical properties, spectroscopic data, synthesis, reactivity, applications, and safety. I'm aiming for a methodical approach, focusing on accurate information and clarity. I've noted specific challenges like missing boiling point data and will address them appropriately. I plan to use graphical illustrations to enhance understanding.
Constructing the Intro & Structure
I'm now focusing on writing the introduction and detailing the chemical identity and structure. The introduction will highlight the compound's chemical family, its role in drug discovery, and its historical context. I'm carefully compiling the key identifiers and plan to render the 2D structure with Graphviz. This section is key for establishing a solid foundation.
An In-depth Technical Guide to 4-Bromo-1H-pyrazole-3-carboxylic Acid (CAS 13745-17-0)
This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0), a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical research and development. This document consolidates experimental data, synthesis protocols, and known biological activities to serve as a valuable resource for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
4-Bromo-1H-pyrazole-3-carboxylic acid is a white solid organic compound.[1] Its chemical structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position.[1] This unique arrangement of functional groups makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2]
Table 1: Physicochemical Properties of 4-Bromo-1H-pyrazole-3-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 13745-17-0 | [1][2] |
| Molecular Formula | C₄H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 190.98 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 240-248 °C (with decomposition) | [1] |
| pKa | 2.63 ± 0.10 (Predicted) | [2][3] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [4] |
| Storage | Sealed in a dry, room temperature environment. | [2] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Bromo-1H-pyrazole-3-carboxylic acid. The following data has been compiled from various sources.
Table 2: Summary of Spectroscopic Data
| Technique | Key Findings | Source(s) |
| ¹H NMR | δ 7.92 (s, 1H) in DMSO-d₆ | [5] |
| ¹³C NMR | Spectral data available. | [1] |
| Infrared (IR) | Characteristic peaks for O-H, C=O, and C-Br bonds expected. | [1] |
| Mass Spectrometry (MS) | Molecular ion peaks consistent with the isotopic distribution of bromine. | [1][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton signal is observed at approximately 7.92 ppm in deuterated dimethyl sulfoxide (DMSO-d₆), corresponding to the proton on the pyrazole ring.[5] The singlet multiplicity is due to the absence of adjacent protons.
-
¹³C NMR: While specific peak assignments are not detailed in the available literature, the ¹³C NMR spectrum is a valuable tool for confirming the carbon framework of the molecule.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-1H-pyrazole-3-carboxylic acid would be expected to exhibit characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and absorptions corresponding to the C-N and C-Br bonds within the molecule.[1]
Mass Spectrometry (MS)
Mass spectral analysis of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).[6] Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be employed for the analysis of pyrazole derivatives.[4] While a specific method for 4-Bromo-1H-pyrazole-3-carboxylic acid is not explicitly detailed, a starting point for method development would be:
-
Column: C18 stationary phase.[4]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[4][5]
-
Detection: UV detection at a wavelength around 206 nm.[4][6]
Synthesis Protocols
Two primary methods for the synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid have been reported, offering flexibility in starting materials and reaction conditions.
Method 1: Bromination of Pyrazole-3-carboxylic Acid
This method involves the direct bromination of pyrazole-3-carboxylic acid.
Protocol:
-
Dissolve pyrazole-3-carboxylic acid (1 equivalent) in acetic acid.
-
Slowly add bromine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 18 hours.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether).
-
Combine the organic phases, wash with water, and remove the solvent under reduced pressure to yield the product.
Caption: Workflow for the synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid via bromination.
Method 2: Oxidation of 4-Bromo-3-methylpyrazole
This alternative synthesis route utilizes the oxidation of 4-bromo-3-methylpyrazole.
Protocol:
-
Suspend 4-bromo-3-methylpyrazole (1 equivalent) in water.
-
Heat the mixture to 90 °C with stirring.
-
Add potassium permanganate (3 equivalents) in portions over a period of time.
-
Maintain the reaction at 90 °C for 8 hours.
-
Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Wash the filter cake with water.
-
Concentrate the filtrate, cool to 0 °C, and acidify with concentrated hydrochloric acid to a pH of 3 to precipitate the product.
-
Filter and dry the solid to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.[7]
Caption: Workflow for the synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid via oxidation.
Biological Activity and Potential Applications
4-Bromo-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of compounds with a wide range of biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[8][9]
Anti-inflammatory and Analgesic Activity
Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic effects, with some acting as selective COX-2 inhibitors.[9] The structural features of 4-Bromo-1H-pyrazole-3-carboxylic acid make it a valuable precursor for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Anticancer Activity
Derivatives of pyrazole have shown promising anticancer activity against various cancer cell lines.[8] These compounds can exert their effects through different mechanisms, including the inhibition of kinases such as cyclin-dependent kinases (CDKs).[8] The pyrazole scaffold is a key component in several targeted cancer therapies.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[10] The ability to modify the structure of 4-Bromo-1H-pyrazole-3-carboxylic acid allows for the optimization of its antimicrobial activity against a range of pathogens.
Safety and Handling
4-Bromo-1H-pyrazole-3-carboxylic acid is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
4-Bromo-1H-pyrazole-3-carboxylic acid is a key synthetic intermediate with significant potential for the development of new therapeutic agents and agrochemicals. Its versatile chemical nature allows for the creation of a diverse library of compounds with a wide spectrum of biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable tool for researchers in the field.
References
- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Buy 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid | 182415-17-4 [smolecule.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Bromo-1H-pyrazole-3-carboxamide as a Versatile Intermediate for Drug Discovery and Materials Science
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][2][3] 4-Bromo-1H-pyrazole-3-carboxamide is a key synthetic intermediate that offers three distinct points for molecular diversification: the bromine atom at the C4 position, the carboxamide group at the C3 position, and the reactive N-H bond of the pyrazole ring. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, complete with detailed protocols for key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 932-65-0 | [4] |
| Molecular Formula | C₄H₄BrN₃O | [4] |
| Molecular Weight | 190.00 g/mol | [4] |
| Appearance | Off-white powder/solid | [6] |
| Melting Point | 141-165°C | [4] |
| Solubility | Soluble in polar protic solvents like methanol and ethanol. Water solubility is estimated to be between 3.2-14.7 g/L at 25°C. | [4] |
Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.[7][8] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6][7][8]
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its three reactive sites, allowing for a modular approach to library synthesis and lead optimization.
The Bromine Handle (C4-Position): A Gateway to Cross-Coupling Chemistry
The bromine atom at the C4 position is the most valuable feature for diversification, enabling a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids. This reaction is fundamental in constructing biaryl scaffolds common in many kinase inhibitors.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water)[9]
-
Anhydrous, degassed solvents
-
-
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.[9]
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100°C. If using microwave irradiation, a temperature of 90°C for 5-12 minutes is a good starting point.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position. This is particularly useful for synthesizing compounds that target protein kinases, where an amino group can form crucial hydrogen bonds in the ATP-binding pocket.[10][11]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical and may require optimization.
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction to 80-110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Note on Reactivity: For alkylamines bearing β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields. In such cases, copper-catalyzed conditions may provide a better alternative.[10]
The Sonogashira coupling is used to form a C-C bond between the pyrazole and a terminal alkyne.[14][15] The resulting alkynyl-pyrazoles are valuable intermediates that can undergo further transformations or serve as key structural elements in materials science and medicinal chemistry.[16]
Detailed Protocol: Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Note on Reactivity: While aryl iodides are generally more reactive in Sonogashira couplings, aryl bromides can be effectively coupled, sometimes requiring slightly higher temperatures or more active catalyst systems.[17]
The Carboxamide Group (C3-Position): A Site for Modification
The carboxamide at the C3 position is not just a passive substituent; it can be chemically modified to alter the compound's properties. For instance, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, providing further avenues for derivatization.
N-H Functionalization (N1-Position): Controlling Properties
The pyrazole ring's N-H can be readily alkylated or arylated. This modification is crucial as it can significantly impact the molecule's solubility, metabolic stability, and binding orientation with its biological target.[18]
Detailed Protocol: N-Alkylation
This protocol provides a general method for the N-alkylation of the pyrazole ring.[19][20][21]
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a round-bottom flask, add this compound and the solvent.
-
Add the base and stir the mixture for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Note on Regioselectivity: Alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The ratio of these products depends on the steric and electronic nature of the substituents and the reaction conditions.[18]
Case Study: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the synthetic utility of this compound, the following scheme outlines a hypothetical route to a core scaffold found in many FLT3 or CDK inhibitors.[22]
Diagram: Multi-step Synthesis of a Kinase Inhibitor Scaffold
Caption: A synthetic route to a kinase inhibitor scaffold.
This synthetic sequence demonstrates how different reactive sites on the starting material can be addressed sequentially to build molecular complexity. First, an N-alkylation sets the substituent at a position often directed towards the solvent-exposed region in a kinase active site. This is followed by a Suzuki coupling to install an aryl group that typically occupies the hydrophobic pocket of the ATP-binding site.
Conclusion
This compound is an exceptionally valuable and versatile building block in modern organic synthesis. Its three distinct points of reactivity allow for the systematic and modular construction of diverse chemical libraries. The protocols outlined in this application note provide reliable starting points for researchers to leverage the full synthetic potential of this intermediate in their drug discovery and materials science programs. The ability to perform a wide range of robust cross-coupling reactions at the C4 position makes it an indispensable tool for accessing novel and potent bioactive molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Buy this compound | 932-65-0 [smolecule.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 22. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-3-carboxamide
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, pyrazole-containing molecules represent a cornerstone of medicinal chemistry. These five-membered heterocyclic scaffolds are prevalent in a multitude of commercially successful pharmaceuticals, valued for their diverse biological activities and favorable physicochemical properties. The targeted synthesis of functionalized pyrazoles is therefore a critical endeavor for researchers aiming to develop novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl structures.[1][2] This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide, is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[3] For the synthesis of novel 4-aryl-1H-pyrazole-3-carboxamides, the Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole-3-carboxamide with various arylboronic acids or esters is a strategically sound and highly convergent approach.
This guide provides an in-depth analysis and detailed protocols for performing the Suzuki-Miyaura coupling on this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and present step-by-step procedures for both conventional heating and microwave-assisted synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and effective troubleshooting. The generally accepted mechanism involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The catalytic cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the exchange of the halide or other ligand on the palladium with the aryl group from the boronate.[5]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the 4-aryl-1H-pyrazole-3-carboxamide. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. cem.de [cem.de]
- 3. nasc.ac.in [nasc.ac.in]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Bromo-1H-pyrazole-3-carboxamide in Modern Antifungal Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with new mechanisms of action.[1][2] The pyrazole carboxamide scaffold has emerged as a highly promising chemical starting point, with numerous derivatives commercialized as potent fungicides.[3][4] This guide focuses on 4-Bromo-1H-pyrazole-3-carboxamide (CAS No. 932-65-0) , a versatile building block for creating libraries of potential antifungal compounds.[5][6] We provide a comprehensive overview of its strategic application, detailing the scientific rationale for its use, its likely molecular target, and step-by-step protocols for preliminary screening and evaluation. This document is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this scaffold in early-stage antifungal drug discovery programs.
Introduction: The Rationale for Pyrazole Carboxamides
Fungal pathogens pose a significant threat to global health and food security.[3] The existing antifungal arsenal is limited, and its efficacy is increasingly compromised by the rise of resistant strains.[7] Unlike antibacterial agents, the eukaryotic nature of fungal cells presents a challenge for selective toxicity, heightening the risk of off-target effects in human hosts.[8]
Pyrazole carboxamide derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent fungicidal effects.[3][9] A key reason for their success is their well-established mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs) .[10][11][12][13]
The Molecular Target: Succinate Dehydrogenase (Complex II)
Succinate Dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role:
-
It is a key component of the tricarboxylic acid (TCA) cycle , catalyzing the oxidation of succinate to fumarate.
-
It functions as Complex II of the electron transport chain (ETC) , feeding electrons directly into the ubiquinone pool.
By inhibiting SDH, pyrazole carboxamide-based compounds effectively shut down cellular respiration, leading to ATP depletion and ultimately, fungal cell death.[13] This mechanism is highly attractive for drug development because while humans also have an SDH enzyme, structural differences between fungal and mammalian SDH can be exploited to achieve selective toxicity.
The this compound scaffold provides an ideal starting point for developing novel SDHIs. The pyrazole ring and carboxamide linker are crucial for binding to the enzyme's active site, while the bromine atom at the 4-position serves as a convenient chemical handle for nucleophilic substitution, allowing for the rapid synthesis of diverse derivatives.[5][14]
The Drug Discovery Workflow: From Scaffold to Hit
The process of developing novel antifungal agents from a starting scaffold like this compound follows a structured, multi-stage workflow. The initial goal is to identify "hit" compounds that demonstrate both potent antifungal activity and low toxicity to mammalian cells.
Caption: High-level workflow for antifungal drug discovery using a scaffold-based approach.
Application Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against pathogenic fungi using the broth microdilution method, adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[18]
Materials
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Fluconazole, Voriconazole)
-
Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 Medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or Microplate Reader
-
Incubator (35-37°C)
-
Sterile Saline (0.85% NaCl)
-
Vortex mixer
Step-by-Step Methodology
-
Inoculum Preparation:
-
Subculture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[17]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells of columns 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create an intermediate dilution in RPMI-1640.
-
Add 200 µL of the highest concentration of the test compound (in RPMI) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 µL (or 100 µL if starting with 50uL volumes). Ensure your dilution math accounts for this final volume adjustment.
-
Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at 35°C for 24-48 hours.[19]
-
-
MIC Determination:
-
After incubation, read the plate visually or with a microplate reader at an appropriate wavelength (e.g., 530 nm for yeasts).
-
The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control well (column 11).
-
Expected Results & Interpretation
Results are typically presented in a table comparing the MIC values of the new derivatives against a standard antifungal agent.
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Derivative 1 | 4 | 8 | 2 |
| Derivative 2 | >64 | >64 | >64 |
| Derivative 3 | 0.5 | 1 | 0.25 |
| Fluconazole | 1 | >64 | 4 |
Interpretation: In this hypothetical example, Derivative 3 shows the most promising broad-spectrum activity, with potency exceeding the standard drug Fluconazole against all tested strains. Derivative 1 has moderate activity, while Derivative 2 is inactive.
Application Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay
A critical step in drug discovery is to ensure that a compound's antifungal activity is not due to general toxicity.[8] This protocol assesses the concentration at which a compound is toxic to mammalian cells (IC₅₀), allowing for the calculation of a Selectivity Index.
Materials
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Mammalian Cell Line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom microtiter plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Microplate reader
-
CO₂ Incubator (37°C, 5% CO₂)
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the mammalian cell line according to standard protocols.
-
Trypsinize and count the cells. Seed the 96-well plate with a predetermined number of cells per well (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours in a CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the test compounds in complete culture medium, similar to the MIC protocol. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
After 24 hours, carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include wells with medium only (no cells) as a background control and wells with cells and medium containing only DMSO (vehicle control).
-
Incubate the plate for another 24-48 hours.
-
-
Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at ~570 nm.
-
-
Data Analysis and IC₅₀ Determination:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by setting the vehicle control (untreated cells) as 100% viability and the no-cell control as 0% viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Calculating the Selectivity Index (SI)
The Selectivity Index is a crucial metric for prioritizing compounds. It provides a quantitative measure of a compound's selectivity for the fungal target over host cells.
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells. A common threshold for a promising hit is an SI ≥ 10.
Caption: Relationship between cytotoxicity (IC₅₀), antifungal potency (MIC), and the resulting Selectivity Index.
Conclusion and Future Directions
This compound represents a validated and highly tractable starting point for the discovery of new antifungal agents. By leveraging its potential as an SDHI scaffold and applying the systematic screening protocols outlined in this guide, research teams can efficiently generate and evaluate novel chemical entities. Compounds that demonstrate a high Selectivity Index in these preliminary assays become strong candidates for further lead optimization, mechanism of action studies, and eventual progression into more complex in vivo models of fungal infection.
References
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Research Solutions - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 5. Buy this compound | 932-65-0 [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
Application Note & Protocols: Strategic Synthesis and Biological Profiling of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives
Audience: Researchers, medicinal chemists, and drug development professionals.
Abstract: The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and biological evaluation of a specific, high-value subclass: 4-bromo-1H-pyrazole-3-carboxamide derivatives. These compounds serve as critical intermediates and potent bioactive molecules, particularly as kinase inhibitors for oncology applications.[1] This document details a robust synthetic workflow, protocols for key biological assays, data interpretation strategies, and expert insights into potential challenges, serving as a practical resource for researchers aiming to explore this chemical space.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern drug design, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The introduction of a bromine atom at the 4-position offers a versatile synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of extensive chemical space.[3] The carboxamide moiety at the 3-position is a crucial pharmacophoric element, often acting as a hydrogen bond donor/acceptor to engage with key amino acid residues in enzyme active sites.[4][5]
Consequently, this compound and its derivatives have emerged as pivotal intermediates in the synthesis of androgen receptor antagonists and cyclin-dependent kinase (CDK) inhibitors, highlighting their relevance in developing novel cancer therapeutics.[1][6] This guide provides the strategic framework and detailed protocols necessary to synthesize, purify, and characterize these derivatives and to subsequently evaluate their biological potential.
Chemical Strategy: Synthesis of this compound Derivatives
The most direct and modular approach to synthesizing a library of these derivatives involves the coupling of a common precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, with a diverse panel of primary or secondary amines.
Workflow Overview: From Acid to Amide
The synthetic strategy is a two-stage process: first, the preparation of the key carboxylic acid intermediate, and second, its subsequent amidation.
Caption: General workflow for the synthesis of target derivatives.
Protocol 2.1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Intermediate)
This protocol is adapted from established literature procedures, utilizing a strong oxidizing agent to convert a methyl group into a carboxylic acid.[7]
Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant. The reaction is typically performed in water at elevated temperatures to ensure sufficient reactivity. An acidic work-up is required to protonate the carboxylate salt formed in situ, precipitating the desired carboxylic acid product.
Materials:
-
4-Bromo-3-methyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Three-neck round-bottom flask, condenser, thermometer, magnetic stirrer
Procedure:
-
To a 500 mL three-neck flask, add 4-bromo-3-methyl-1H-pyrazole (0.05 mol) and 200 mL of deionized water.
-
Begin stirring and heat the mixture to 90°C.
-
Slowly add KMnO₄ (0.15 mol, 3.0 equivalents) in portions over 1-2 hours to control the exothermic reaction.
-
Maintain the reaction at 90°C for 8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Filter the mixture to remove the MnO₂ solid, washing the filter cake thoroughly with water.
-
Combine the filtrate and washings, and concentrate the volume to approximately 30-40 mL under reduced pressure.
-
Cool the concentrated solution in an ice bath to 0°C.
-
Slowly adjust the pH to ~3 by adding concentrated HCl dropwise. A white solid will precipitate.
-
Stir the slurry at 0°C for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-bromo-1H-pyrazole-3-carboxylic acid. The typical yield is around 60-65%.[7]
Protocol 2.2: General Procedure for Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent, to facilitate the formation of the amide bond.
Rationale: Amide bond formation requires the activation of the carboxylic acid. Coupling reagents like HATU react with the acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the generated acids and facilitate the reaction.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the carboxylic acid/amine mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
Biological Evaluation Protocols
The synthesized derivatives are frequently profiled for their potential as kinase inhibitors and their cytotoxic effects on cancer cell lines.
Signaling Pathway Context: Kinase-Mediated Cell Proliferation
Many pyrazole-based inhibitors target protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Protocol 3.1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common, high-throughput method for measuring kinase activity and inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated substrate, it brings the Tb donor fluorophore into close proximity with a streptavidin-conjugated acceptor fluorophore (e.g., XL665) bound to the biotin tag. Excitation of the donor leads to energy transfer to the acceptor, producing a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8]
Materials:
-
Target kinase and corresponding biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., SA-XL665)
-
Stop/Detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction)
-
Synthesized pyrazole derivatives (test compounds) dissolved in DMSO
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the kinase assay buffer.
-
Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background) controls. b. Add 5 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase assay buffer. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase). e. Incubate for 60-120 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 5 µL of the Stop/Detection buffer containing the Tb-labeled antibody and the streptavidin-acceptor. b. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.2: Cell Viability Assay (XTT)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active, viable cells reduce the water-soluble tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble orange-colored formazan product.[9][10] An intermediate electron coupling reagent is included to facilitate this reduction at the plasma membrane. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives dissolved in DMSO
-
XTT reagent and electron coupling reagent
-
96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and no-cell (background) wells. c. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Addition and Incubation: a. Thaw the XTT reagent and electron coupling reagent. Immediately before use, prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions. b. Add 50 µL of the XTT working solution to each well. c. Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Data Acquisition: a. Gently shake the plate to ensure a homogenous distribution of the formazan color. b. Measure the absorbance at 450 nm using a plate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[9]
-
Data Analysis: a. Subtract the background absorbance (no-cell wells) from all other readings. b. Normalize the data to the vehicle control wells (100% viability). c. Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀/IC₅₀ value (the concentration required to inhibit cell growth/viability by 50%).
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of a library of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), which provides critical insights for optimizing lead compounds.[11] Data should be organized clearly to facilitate this analysis.
Table 1: Example Data Summary for a Series of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (µM) |
| EX-01 | H | Phenyl | 150 | 12.5 |
| EX-02 | H | 4-Fluorophenyl | 85 | 7.8 |
| EX-03 | H | 4-Methoxyphenyl | 210 | 15.1 |
| EX-04 | H | Cyclohexyl | 550 | > 50 |
| EX-05 | Methyl | Phenyl | 180 | 14.2 |
Interpreting the Data (SAR Insights):
-
Aromatic vs. Aliphatic: Comparing EX-01 to EX-04 suggests that an aromatic ring attached to the carboxamide nitrogen is preferred for activity over an aliphatic group.
-
Electronic Effects: The electron-withdrawing fluorine in EX-02 improves potency compared to the unsubstituted phenyl (EX-01 ) and the electron-donating methoxy group (EX-03 ), suggesting that electronic properties on the phenyl ring are important for target engagement.
-
N-Substitution: Comparing EX-01 to EX-05 indicates that a secondary amide (R¹=H) might be more favorable than a tertiary amide in this series.
Troubleshooting and Expert Insights
| Phase | Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis | Low yield in amide coupling | 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Sterically hindered amine. | 1. Try an alternative coupling agent (e.g., EDC/HOBt).2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Increase reaction temperature or time; consider converting the acid to a more reactive acid chloride intermediate using SOCl₂ or oxalyl chloride. |
| Synthesis | Difficult purification | Product co-elutes with starting material or byproducts. | Modify the gradient system for column chromatography (e.g., use a different solvent system like DCM/Methanol instead of Hexane/EtOAc). Consider recrystallization if the product is a solid. |
| Kinase Assay | High background signal | 1. Non-specific antibody binding.2. Autophosphorylation of the kinase. | 1. Include a control with a non-phosphorylatable peptide substrate.2. Optimize the kinase concentration; run the assay for a shorter duration. |
| Cell Assay | High well-to-well variability | 1. Inconsistent cell seeding.2. Edge effects in the 96-well plate.3. Compound precipitation. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Check compound solubility in the final assay medium; if needed, lower the maximum test concentration. |
References
- 1. Buy this compound | 932-65-0 [smolecule.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Amidation of 4-Bromo-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of Pyrazole Amides
4-Bromo-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in modern chemical research.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold. The conversion of its carboxylic acid moiety into an amide bond is one of the most frequently employed reactions in medicinal chemistry and agrochemical development.[3][4][5] The resulting pyrazole carboxamides are core components of numerous biologically active molecules, including enzyme inhibitors, pesticides, and targeted therapeutics.[6][7]
This document provides a comprehensive guide to the amidation of 4-bromo-1H-pyrazole-3-carboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to select the optimal conditions for their specific amine substrate and desired outcome. We will explore common coupling methodologies, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Chemical Challenge: Overcoming Acid-Base Chemistry
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. The primary obstacle is a rapid and competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[8][9][10] Heating this salt to high temperatures (>100 °C) can drive off water to form the amide, but these harsh conditions are unsuitable for complex or sensitive molecules.[8]
Therefore, the key to successful amidation under mild conditions is the in situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group (-OH), a poor leaving group, into a more reactive species that is highly susceptible to nucleophilic attack by the amine.[8][9] This activation is the primary function of coupling reagents.
Core Principles of Carboxylic Acid Activation & Amidation
The most common strategy for amidation involves a two-step process that can be performed in a single pot:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.
-
Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, forming the amide bond and releasing the activated leaving group.
The general workflow for this transformation is illustrated below.
Caption: General workflow for coupling-reagent-mediated amidation.
Selecting the Optimal Reaction Conditions
The success and efficiency of the amidation reaction depend critically on the judicious choice of reagents and parameters.
Coupling Reagents
Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
| Reagent Class | Examples | Mechanism of Action & Key Features | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] | Cost-effective, widely used. EDC's urea byproduct is water-soluble, simplifying work-up.[11] | Can lead to racemization in chiral acids. DCC's urea byproduct is insoluble and requires filtration. |
| Uronium/Aminium | HATU, HBTU, TBTU | Forms an activated ester (e.g., an OAt-ester for HATU) which then reacts with the amine.[12][13] | High efficiency, fast reaction rates, low racemization.[13][14] Particularly effective for sterically hindered substrates.[13] | Higher cost. Excess reagent can cap the amine.[14] |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, forms an activated ester. | Byproducts are generally less hazardous than BOP.[14] Very rapid reactions. | Higher cost. |
Additives: Suppressing Side Reactions
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often included, especially in carbodiimide-mediated reactions.
-
Function: They act as "trapping agents." The highly reactive O-acylisourea intermediate formed by the carbodiimide can undergo undesirable side reactions or cause racemization. HOBt or HOAt rapidly reacts with this intermediate to form a more stable, yet still highly reactive, HOBt/HOAt-active ester.[9][15][16] This active ester then cleanly reacts with the amine to form the desired amide.[17] This two-step activation minimizes side product formation and preserves stereochemical integrity.[9]
Bases
An organic, non-nucleophilic base is essential for the reaction.
-
Function: The primary role of the base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA), is to neutralize any acidic byproducts generated during the reaction (e.g., HCl if EDC hydrochloride is used) and to maintain a sufficiently basic medium for the amine nucleophile to be in its free, unprotonated state.[9][12] DIPEA is often preferred due to its steric bulk, which makes it non-nucleophilic and prevents it from competing with the substrate amine.
Solvents
The choice of solvent is critical for ensuring all reactants remain in solution.
-
Common Choices: Polar aprotic solvents are standard.[12]
-
DMF (Dimethylformamide): Excellent solvating power for a wide range of substrates.
-
DCM (Dichloromethane): Good for reactions at or below room temperature; easily removed.
-
THF (Tetrahydrofuran): A versatile alternative to DCM.
-
Acetonitrile: Another suitable polar aprotic solvent.[17]
-
-
Considerations: The solubility of 4-bromo-1H-pyrazole-3-carboxylic acid and the specific amine substrate should be considered. The acid is generally soluble in polar solvents like DMSO and DMF.[18]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: EDC/HOBt Mediated Amidation (Standard, Cost-Effective Method)
This protocol is a robust and widely used method suitable for a broad range of amines.
Caption: Workflow for EDC/HOBt mediated amidation.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with water, 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Protocol B: HATU Mediated Amidation (High-Efficiency Method)
This protocol is ideal for challenging couplings, including those with sterically hindered or electron-deficient amines, due to HATU's high reactivity.[13]
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the acid. You may observe the formation of the OAt-active ester.
-
Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature. These reactions are often rapid, with significant product formation occurring within 30 minutes to 4 hours.[12]
-
Monitor the reaction progress by TLC.
-
Perform the aqueous work-up and purification as described in Protocol A.
Protocol C: Acid Chloride Formation and Amidation (Classical Method)
This two-step, one-pot procedure is a powerful alternative, especially for large-scale synthesis where coupling reagents may be prohibitively expensive. It involves harsher reagents and should be performed with caution.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Amine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)
-
Anhydrous DCM or THF
-
Catalytic DMF (1-2 drops, if using oxalyl chloride)
Procedure:
-
Acid Chloride Formation: a. Suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere. b. Add a catalytic amount of DMF (1 drop). c. Slowly add oxalyl chloride (1.5 eq) at 0 °C. Gas evolution (CO, CO₂, HCl) will be observed. d. Allow the reaction to warm to room temperature and stir for 1-3 hours until the solid dissolves and gas evolution ceases. e. Remove the solvent and excess reagent in vacuo. The crude 4-bromo-1H-pyrazole-3-carbonyl chloride is typically used immediately without purification.[19]
-
Amide Formation: a. Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours.[19] e. Monitor progress by TLC. f. Perform the aqueous work-up and purification as described in Protocol A.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvent or reagents.4. Unreactive amine (highly hindered or electron-deficient). | 1. Use fresh, high-quality coupling reagents.2. Ensure adequate base (2.5-3.0 eq) is used.3. Use anhydrous solvents and dry glassware.4. Switch to a more powerful coupling reagent like HATU (Protocol B). Increase reaction temperature or time. |
| Multiple Spots on TLC / Side Products | 1. N-acylation of the urea byproduct (with carbodiimides).2. Racemization (if using a chiral amine).3. Dimerization of the activated acid. | 1. Ensure an additive like HOBt is used with EDC/DCC.2. Use HATU or add HOBt/HOAt to suppress racemization.3. Add the amine shortly after the pre-activation step. |
| Starting Material Remains | 1. Reaction not complete.2. Stoichiometry incorrect.3. Insufficient activation. | 1. Extend the reaction time or gently warm the mixture (e.g., to 40-50 °C).2. Re-check calculations and ensure amine is not the limiting reagent.3. Add an additional portion of coupling reagent and base. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cbijournal.com [cbijournal.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 19. benchchem.com [benchchem.com]
The Strategic Deployment of 4-Bromo-1H-pyrazole-3-carboxamide in Fragment-Based Drug Design: Application Notes and Protocols
Introduction: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1][2][3] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD identifies fragments that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial "hits" then serve as starting points for the rational design of more potent and selective drug candidates.[5] Within the diverse chemical space of fragment libraries, the pyrazole scaffold has emerged as a particularly valuable building block due to its versatile biological activities and synthetic tractability.[6][7][8] This guide focuses on a specific, strategically functionalized fragment, 4-Bromo-1H-pyrazole-3-carboxamide , and delineates its application in FBDD campaigns.
The unique arrangement of a pyrazole core, a carboxamide group, and a bromine atom makes this fragment a tripartite tool for drug discovery. The pyrazole ring itself is a privileged structure, present in numerous approved drugs, offering a stable scaffold capable of engaging in various non-covalent interactions.[6][8][9] The carboxamide moiety provides a hydrogen bond donor and acceptor, crucial for anchoring the fragment to protein active sites. Finally, the bromine atom serves as a versatile synthetic handle for fragment elaboration, allowing for facile chemical modification through cross-coupling reactions, and can also participate in halogen bonding, an increasingly recognized interaction in medicinal chemistry.
This document provides a comprehensive overview of the rationale for using this compound in FBDD, followed by detailed protocols for its application in primary screening via biophysical methods and subsequent hit-to-lead optimization using computational and synthetic strategies.
I. Rationale for Use: The Chemical Logic of this compound in FBDD
The selection of fragments is a critical step in any FBDD campaign. This compound is an exemplary fragment due to the confluence of several desirable properties:
-
Rule of Three Compliance: With a molecular weight of approximately 205 g/mol , it comfortably adheres to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring higher chances of binding and better ligand efficiency.[10]
-
High Atom Economy for Binding: The pyrazole ring and carboxamide group are rich in heteroatoms, providing a high density of potential interaction points (hydrogen bond donors and acceptors, pi-stacking) within a small molecular footprint.
-
Defined Interaction Motifs: The 1H-pyrazole offers a hydrogen bond donor, while the adjacent nitrogen and the carboxamide group provide acceptor sites. This arrangement can satisfy specific pharmacophoric requirements of many protein targets, such as kinases and proteases.
-
Vector for Elaboration: The bromine atom at the 4-position of the pyrazole ring is a key feature. It provides a well-defined vector for chemical modification. This allows for fragment "growing" or "linking" strategies, where the core pyrazole-carboxamide fragment's binding is preserved while new chemical entities are introduced to explore adjacent pockets of the binding site.[5] Common synthetic transformations, such as Suzuki or Sonogashira cross-coupling reactions, can be readily employed at this position.[11]
-
Potential for Halogen Bonding: The bromine atom can act as a halogen bond donor, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.
II. Experimental Protocols: Screening and Validation
The initial step in an FBDD campaign is to screen a fragment library to identify binders. Due to the weak affinity of fragments, sensitive biophysical techniques are required.[2][12] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most robust and widely used methods for this purpose.[10][12][13]
A. Primary Screening by NMR Spectroscopy
NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on the binding site and affinity.[12][13][14] Protein-observed 1H-15N HSQC (Heteronuclear Single Quantum Coherence) is a highly reliable method.[14][15]
Protocol: 1H-15N HSQC Screening
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling. Ensure the final protein sample is stable and soluble at the concentrations required for NMR (typically 50-200 µM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D2O).
-
Fragment Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d6) to minimize proton signals from the solvent.
-
Reference Spectrum Acquisition: Record a high-quality 1H-15N HSQC spectrum of the 15N-labeled protein alone. This serves as the reference spectrum.
-
Screening: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically between 100 µM and 1 mM.
-
Data Acquisition and Analysis: Record a second 1H-15N HSQC spectrum. Overlay this spectrum with the reference spectrum. Binding is indicated by chemical shift perturbations (CSPs) of specific amide cross-peaks in the protein spectrum.
-
Causality: The binding of the fragment to the protein alters the local chemical environment of nearby amino acid residues, causing a change in the resonance frequency (chemical shift) of their backbone amide protons and nitrogens. By mapping these CSPs onto the protein's structure, the binding site can be identified.[14][15]
-
Visualization of the NMR Screening Workflow
Caption: Workflow for NMR-based fragment screening.
B. Hit Confirmation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides unambiguous evidence of binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.[2][10][16]
Protocol: Co-crystallization or Soaking
-
Crystal Production: Grow high-quality crystals of the target protein that diffract to a suitable resolution (ideally <2.5 Å).[2] This often requires extensive screening of crystallization conditions.
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a concentration typically ranging from 1-50 mM in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be tested for its effect on crystal integrity, but is often tolerated up to 20-30%.[2]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.[16]
-
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[17]
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. The bromine atom's high electron density can be a particularly useful feature for identifying the fragment in the map.
-
Refine the protein-fragment complex structure to high resolution.
-
Causality: A successful experiment will reveal the precise binding mode of this compound, showing the specific hydrogen bonds, hydrophobic interactions, and any potential halogen bonds between the fragment and the protein. This structural information is the foundation for rational lead optimization.[10]
-
III. Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead phase begins. The goal is to increase the affinity and selectivity of the initial fragment.
A. Computational Modeling and In Silico Design
Computational methods, such as molecular docking and molecular dynamics, can guide the design of more potent analogs by predicting how modifications to the fragment will affect binding.[18][19][20]
Protocol: In Silico Fragment Elaboration
-
Model Preparation: Use the experimentally determined crystal structure of the protein-fragment complex as the starting point.
-
Virtual Library Generation: In silico, attach a library of chemical moieties to the 4-bromo position of the pyrazole ring. These moieties should be chosen to probe nearby pockets in the protein's active site identified from the crystal structure.
-
Molecular Docking: Dock the virtual library of elaborated fragments into the protein's active site.[19][20] Score the docked poses based on predicted binding affinity and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Prioritization: Select a small number of the most promising designs for chemical synthesis based on their docking scores, synthetic feasibility, and predicted physicochemical properties.
Visualization of the Hit-to-Lead Workflow
Caption: Iterative cycle of hit-to-lead optimization.
B. Synthetic Elaboration via Cross-Coupling
The bromine atom on the pyrazole ring is the key enabler for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are a robust and versatile method for this purpose.
Example Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water).[11]
-
Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired elaborated compound.
-
Characterization: Confirm the structure of the synthesized analog using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
This synthetic strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, driving the optimization of the initial fragment hit into a potent lead compound.[21]
IV. Data Summary and Interpretation
Throughout the FBDD process, it is crucial to systematically collect and analyze data.
| Parameter | Technique | Purpose | Typical Value for a Fragment Hit |
| Binding Confirmation | NMR (1H-15N HSQC) | Detects binding and maps interaction site | Observable Chemical Shift Perturbations (CSPs) |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Quantifies the strength of the interaction | 100 µM - 10 mM |
| Ligand Efficiency (LE) | Calculated from Kd | Normalizes binding affinity for molecular size | > 0.3 kcal/mol per heavy atom |
| Binding Mode | X-ray Crystallography | Provides a 3D structural view of the interaction | High-resolution structure of the complex |
Conclusion
This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its combination of a privileged pyrazole core, key hydrogen bonding functionalities, and a strategically placed bromine atom for synthetic elaboration makes it an ideal starting point for FBDD campaigns. By employing sensitive biophysical screening techniques like NMR and X-ray crystallography, followed by iterative cycles of structure-guided design and synthesis, this fragment can be efficiently optimized into a potent and selective lead compound. The protocols and rationale outlined in this guide provide a robust framework for leveraging the unique chemical attributes of this compound to accelerate the discovery of novel therapeutics.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. jocpr.com [jocpr.com]
- 9. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. mdpi.com [mdpi.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XChem crystallographic fragment screening [slack.protocols.io:8443]
- 17. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 18. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel fragment-based QSAR modeling and combinatorial design of pyrazole-derived CRK3 inhibitors as potent antileishmanials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-3-carboxamides and Their Diversification
The 1H-pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to engage in a multitude of hydrogen bonding interactions and serve as a rigid and tunable platform for the precise spatial orientation of pharmacophoric elements. The diverse pharmacological activities exhibited by pyrazole derivatives, including antitumor, anti-inflammatory, and antiviral properties, underscore their significance in drug discovery programs.[1][2]
The functionalization of the pyrazole core is paramount to exploring and optimizing its therapeutic potential. Among the various positions on the pyrazole ring, the C4 position offers a particularly attractive vector for structural diversification. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the late-stage functionalization of heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance.[3][4]
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 4-bromo-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, this document is designed to be a practical resource, offering not just procedural details, but also the underlying scientific rationale for experimental choices, empowering researchers to confidently and successfully employ these transformative reactions in their own laboratories.
The Substrate: Understanding the Reactivity of this compound
The electronic nature of this compound dictates its reactivity in palladium-catalyzed cross-coupling reactions. The pyrazole ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing carboxamide group at the C3 position. This electronic profile renders the C4-bromo bond susceptible to oxidative addition to a low-valent palladium catalyst, a crucial step in the catalytic cycle of most cross-coupling reactions. However, the presence of the NH proton and the amide functionality necessitates careful consideration of the reaction conditions, particularly the choice of base, to avoid undesirable side reactions. For many of the protocols outlined below, N-protection of the pyrazole may be advantageous or even necessary to enhance solubility and prevent side reactions. Common protecting groups include trityl (Tr), benzyl (Bn), or tert-butyloxycarbonyl (Boc). The protocols provided will address both protected and, where feasible, unprotected substrates.
Core Cross-Coupling Methodologies
This guide will focus on five key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an organoboron reagent with an organic halide.
Scientific Rationale for Reagent Selection
-
Catalyst System: For electron-deficient heteroaryl bromides like this compound, catalyst systems that promote a high rate of oxidative addition and reductive elimination are preferred. Modern palladium precatalysts, such as XPhos Pd G2 or G3, are highly effective as they readily form the active monoligated Pd(0) species in solution. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and the subsequent reductive elimination steps.[5][6]
-
Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong as to cause decomposition of the substrate or hydrolysis of the carboxamide. Inorganic bases like K₂CO₃ or K₃PO₄ are often a good choice, providing a balance of reactivity and functional group tolerance. The use of an aqueous solvent mixture can enhance the solubility of these bases.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is commonly used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related bromopyrazole derivatives.[5][6][7]
Reagents and Equipment:
-
N-Protected this compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 (1-3 mol%)
-
K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk tube or microwave vial, add the N-protected this compound (1.0 eq), the aryl- or vinylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the palladium precatalyst, XPhos Pd G2 (0.02 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation at a set temperature can be employed to accelerate the reaction.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by palladium and a copper(I) co-catalyst. [8]Copper-free conditions have also been developed. [9][10]
Scientific Rationale for Reagent Selection
-
Catalyst System: A combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is the classic catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. For copper-free variants, a palladium precatalyst with a bulky, electron-rich phosphine ligand, like those used in Suzuki couplings, can be effective, often in the presence of a strong base. [9]* Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and act as a scavenger for the HX byproduct.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are suitable for this reaction.
Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
This protocol is adapted from general procedures for Sonogashira couplings of heteroaryl bromides. [8][11] Reagents and Equipment:
-
N-Protected this compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous THF or DMF
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (THF) via syringe.
-
Add the degassed triethylamine (2.5 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycles
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Coupling: Alkenylation of the Pyrazole Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. [12]
Scientific Rationale for Reagent Selection
-
Catalyst System: A simple palladium source like Pd(OAc)₂ is often sufficient. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For many applications, phosphine-free conditions, known as Jeffery conditions, which utilize a phase-transfer catalyst like a tetraalkylammonium salt, can be effective. [1]* Base: An inorganic base such as Na₂CO₃, K₂CO₃, or an organic base like Et₃N is used to neutralize the HX generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.
Experimental Protocol: Heck Coupling
This protocol is based on general Heck reaction conditions. [12][13] Reagents and Equipment:
-
N-Protected this compound
-
Alkene (e.g., an acrylate or styrene, 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%) or a phase-transfer catalyst (e.g., TBAB)
-
Et₃N or Na₂CO₃ (2 equivalents)
-
Anhydrous DMF
-
Sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a sealed tube, add the N-protected this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and the phosphine ligand (0.06 eq) if used.
-
Add the base (Et₃N, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed DMF and the alkene (1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile
The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation, using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]). [14][15][16]K₄[Fe(CN)₆] is a less toxic alternative to other cyanide sources.
Scientific Rationale for Reagent Selection
-
Catalyst System: A palladium source like Pd₂(dba)₃ in combination with a bulky phosphine ligand such as dppf is effective for cyanation with Zn(CN)₂. When using K₄[Fe(CN)₆], palladacycle precatalysts have shown high efficacy.
-
Cyanide Source: K₄[Fe(CN)₆]·3H₂O is a stable, non-toxic solid that can be used in aqueous solvent mixtures, making it a safer and more practical choice for many laboratory settings. [14][15]* Solvent and Base: For K₄[Fe(CN)₆]-based cyanations, a mixture of an organic solvent like dioxane and water is used, with a weak base such as KOAc to facilitate the reaction. [14]
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of heteroaryl bromides. [14] Reagents and Equipment:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Palladacycle precatalyst (e.g., G3-type, 1-2 mol%)
-
Potassium acetate (KOAc) (0.125 equivalents)
-
1,4-Dioxane and Water (1:1 v/v)
-
Screw-cap test tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a screw-cap test tube, add the this compound (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), the palladacycle precatalyst (0.01 eq), and KOAc (0.125 eq).
-
Seal the tube with a Teflon-lined cap, then evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (1:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data of Cross-Coupling Reactions
The following table provides a general comparison of the reaction conditions for the different cross-coupling methods described. Optimal conditions for a specific substrate and coupling partner should be determined empirically.
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G2/G3 (1-3 mol%) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | BrettPhos Pd G3 (1-2 mol%) | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (3-10 mol%) | Et₃N, DIPEA | THF, DMF | 25-60 |
| Heck | Pd(OAc)₂ (2-5 mol%), P(o-tol)₃ or TBAB | Et₃N, Na₂CO₃ | DMF, NMP | 100-120 |
| Cyanation | Palladacycle (1-2 mol%) | KOAc | Dioxane/H₂O | 100 |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to the synthesis of diverse libraries of compounds for drug discovery and development. The protocols outlined in this guide offer robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. Further optimization of reaction conditions, including high-throughput screening of catalysts, ligands, and bases, can lead to improved yields and broader substrate scope. The continued development of more active and stable catalyst systems will undoubtedly further enhance the utility of these reactions in the synthesis of complex pyrazole-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the Carboxamide Group in 4-Bromo-1H-pyrazole-3-carboxamide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic derivatization of the carboxamide moiety in 4-Bromo-1H-pyrazole-3-carboxamide. This versatile scaffold is a cornerstone in medicinal chemistry, and modification of its carboxamide group offers a powerful avenue for modulating physicochemical properties and biological activity.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in modern drug discovery. Its unique electronic and structural features make it a versatile building block for a wide range of therapeutic agents.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The bromine atom at the 4-position serves as a convenient handle for further functionalization, often through cross-coupling reactions, while the carboxamide group at the 3-position is a critical site for derivatization to fine-tune drug-like properties.[1][2]
Derivatization of the carboxamide group can significantly impact a molecule's:
-
Solubility: Introducing polar or ionizable groups can enhance aqueous solubility.
-
Lipophilicity: Modifying the amide with alkyl or aryl substituents can alter the molecule's oil/water partition coefficient (logP).
-
Target Binding: The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding interactions within a biological target's binding pocket.
-
Metabolic Stability: Steric hindrance around the amide bond can prevent enzymatic cleavage.
This guide will focus on several robust and widely applicable methods for modifying the carboxamide group of this compound.
Strategic Approaches to Carboxamide Derivatization
The primary strategies for derivatizing a carboxamide involve either direct modification or a two-step approach starting from the corresponding carboxylic acid.
Two-Step Approach: Hydrolysis to Carboxylic Acid followed by Amide Coupling
A common and highly versatile method involves the initial hydrolysis of the this compound to the corresponding 4-Bromo-1H-pyrazole-3-carboxylic acid. This carboxylic acid intermediate can then be coupled with a diverse range of amines to generate a library of novel carboxamide derivatives.
Caption: Two-step derivatization workflow.
Direct Modification of the Carboxamide
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Bromo-1H-pyrazole-3-carboxylic Acid
Objective: To synthesize the key carboxylic acid intermediate.
Underlying Principle: This protocol utilizes a strong base to hydrolyze the amide bond. The choice of solvent and temperature is critical to ensure complete reaction while minimizing side reactions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add NaOH (2.0 - 3.0 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of 4-Bromo-1H-pyrazole-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaOH, HCl |
| Solvent | THF/Water |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Product | 4-Bromo-1H-pyrazole-3-carboxylic Acid |
Protocol 2: Amide Coupling via Acid Chloride Formation
Objective: To synthesize N-substituted 4-Bromo-1H-pyrazole-3-carboxamides from the carboxylic acid intermediate.
Underlying Principle: This classic method involves activating the carboxylic acid by converting it to a more reactive acid chloride.[4][5] The acid chloride then readily reacts with an amine to form the desired amide.[5][6]
Caption: Acid chloride formation and coupling workflow.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Flame-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
Part A: Acid Chloride Formation
-
In a flame-dried, inert atmosphere-purged round-bottom flask, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[7]
-
Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is typically used immediately in the next step.[7]
Part B: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 - 1.2 eq) and a base such as triethylamine (2.0 - 2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound.
Protocol 3: Amide Coupling using Coupling Reagents
Objective: To synthesize N-substituted 4-Bromo-1H-pyrazole-3-carboxamides using a one-pot coupling method.
Underlying Principle: This method avoids the isolation of the reactive acid chloride by using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or HATU.[4][8][] These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily couples with the amine.[4]
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
EDCI or DCC
-
HOBt or HATU
-
Desired primary or secondary amine
-
Anhydrous DMF or DCM
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Cool the solution to 0 °C and add EDCI (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
After completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Comparison Table for Amide Coupling Methods:
| Method | Key Reagents | Advantages | Disadvantages |
| Acid Chloride | SOCl₂, (COCl)₂ | High reactivity, generally good yields.[4] | Requires handling of corrosive reagents, intermediate is moisture-sensitive.[5] |
| Coupling Reagents | EDCI/HOBt, HATU | Milder conditions, broader functional group tolerance, one-pot procedure.[] | Reagents can be expensive, byproducts may complicate purification.[4] |
Conclusion
The derivatization of the carboxamide group in this compound is a critical strategy in the development of novel therapeutic agents. The choice of synthetic methodology depends on the desired final product, the scale of the reaction, and the functional group tolerance required. The protocols detailed in this guide provide robust and reproducible methods for achieving these transformations, empowering researchers to efficiently explore the chemical space around this important scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 932-65-0 [smolecule.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jackwestin.com [jackwestin.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide
Prepared by the Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-1H-pyrazole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important heterocyclic building block. We will address common experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Introduction: The Synthetic Value and Challenges
This compound is a valuable intermediate in drug discovery, with the pyrazole carboxamide core appearing in numerous biologically active molecules.[1][2] The bromine handle at the C4 position provides a versatile point for further functionalization, typically via cross-coupling reactions, making it a key component for library synthesis and lead optimization.[3]
However, its synthesis is not without challenges. Researchers frequently encounter issues with regioselectivity during bromination, low yields during amide formation, and difficult purifications. This guide provides troubleshooting strategies for the two primary synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two principal routes, each with its own set of advantages and potential pitfalls.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during synthesis. Each answer provides an explanation of the underlying chemistry and a detailed protocol to rectify the issue.
Part 1: Challenges in Electrophilic Bromination (Route A)
Question: My attempt to brominate 1H-pyrazole-3-carboxamide directly resulted in a low yield, unreacted starting material, and what appears to be poly-brominated byproducts. What is causing this and how can I improve selectivity?
Answer: This is a classic challenge of balancing reactivity and selectivity.
-
Causality Explained: The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C4 position is the most electronically favored site for substitution. However, the -CONH2 group is an electron-withdrawing group, which deactivates the ring compared to unsubstituted pyrazole, requiring forcing conditions. Using a harsh brominating agent like elemental bromine (Br₂) can be difficult to control. It can lead to over-bromination or require conditions so harsh that they cause degradation. The key is to use a milder, more controllable electrophilic bromine source under optimized conditions.
-
Recommended Solution: Switch from elemental bromine to N-Bromosuccinimide (NBS). NBS is a solid that is easier to handle and provides a slow, steady source of electrophilic bromine, which greatly enhances control and selectivity for mono-bromination.[4]
Protocol 1: Selective Mono-bromination using NBS
This protocol is designed to favor the formation of the C4-mono-brominated product.[4]
Materials:
-
1H-Pyrazole-3-carboxamide
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-pyrazole-3-carboxamide (1 equivalent) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and preventing over-bromination.
-
NBS Addition: Add NBS (1.05 to 1.1 equivalents) portion-wise over 20-30 minutes. Adding it slowly prevents a rapid exotherm and maintains a low concentration of the brominating species.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Self-Validation: The success of this protocol is validated by the clean conversion to a single major product spot on TLC and confirmed by ¹H NMR, where the appearance of a single pyrazole proton signal (at C5) and the disappearance of the C4-H signal confirms regioselective bromination.
Part 2: Challenges in Amide Formation (Route B)
Question: I have successfully synthesized 4-Bromo-1H-pyrazole-3-carboxylic acid, but my attempts to convert it to the amide using ammonia are failing or giving very low yields. What is the best way to form this primary amide?
Answer: Direct amidation with ammonia is often inefficient for heteroaromatic carboxylic acids due to the relatively low nucleophilicity of ammonia and the potential for the carboxylic acid to exist as a stable carboxylate salt under basic conditions. A two-step, one-pot procedure involving activation of the carboxylic acid is far more reliable.
-
Causality Explained: The carboxylic acid must first be converted into a more reactive electrophile to readily react with an amine source. This is typically achieved by forming an activated ester or an acid chloride. Standard peptide coupling reagents are highly effective for this transformation. Alternatively, conversion to the acid chloride followed by reaction with an ammonia source is a robust, classical approach.
-
Recommended Solution: Use a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride route is often high-yielding and cost-effective.
Protocol 2: Amide Formation via the Acid Chloride Intermediate
This protocol provides a reliable method for converting the carboxylic acid to the final carboxamide product.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride with catalytic DMF
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-110 °C) for 2-3 hours or until the solid dissolves and gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and checking for ester formation by LC-MS.
-
Solvent Removal: After complete conversion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This should yield the crude 4-bromo-1H-pyrazole-3-carbonyl chloride as an oil or solid. Caution: This intermediate is moisture-sensitive.
-
Amidation: Cool the flask containing the crude acid chloride to 0 °C. Cautiously and slowly add a concentrated solution of ammonium hydroxide (a significant excess, e.g., 10 equivalents) with vigorous stirring. An immediate precipitation of the product is expected.
-
Isolation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Collect the solid product by filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any ammonium salts, then with a small amount of cold diethyl ether or hexane to aid in drying. Dry the solid under vacuum to yield the final product, which is often pure enough for subsequent steps.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yields in the amidation step.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally preferred?
A1: Both routes are viable, but Route B (bromination first, then amidation) is often preferred in an industrial and discovery setting.
-
Reasoning (Expertise): The intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, is a stable, crystalline solid that is often easier to purify on a large scale than the final carboxamide. Performing the sometimes challenging bromination step on a simpler, more robust substrate is advantageous. Furthermore, the carboxylic acid intermediate can be used to synthesize a variety of amides (not just the primary carboxamide), making it a more versatile branching point for creating a library of analogues.
Q2: My bromination reaction with NBS is still sluggish. Can I add a catalyst?
A2: Yes. If the reaction is slow, a catalytic amount of a radical initiator like AIBN (Azobisisobutyronitrile) or a Lewis acid can sometimes accelerate the reaction. However, for electrophilic aromatic substitution on an electron-rich ring, this is often unnecessary and can sometimes lead to side reactions. A more common and effective strategy is to gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of NBS at 0 °C. Always monitor carefully by TLC to avoid the formation of byproducts.
Q3: What are the best practices for purifying the final this compound?
A3: The final product is typically a white to off-white solid.
-
Recrystallization: If the crude product is relatively clean (>85% by NMR), recrystallization is the most efficient method for purification. A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is a good starting point.
-
Column Chromatography: If the reaction produced significant impurities, silica gel chromatography is necessary. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. Due to the amide functionality, the compound may show some tailing on silica gel; adding a small amount (0.5-1%) of triethylamine to the eluent can sometimes improve peak shape.
-
Trituration: For removing minor, non-polar impurities, suspending the crude solid in a solvent in which it is poorly soluble (like diethyl ether or hexanes), stirring vigorously, and then filtering can be a very effective and quick purification method.
Q4: How do I confirm the structure and regiochemistry of my final product?
A4: A combination of standard analytical techniques is required for unambiguous structure confirmation.
-
¹H NMR: This is the most critical technique. In the final product, you should observe a single proton signal for the pyrazole ring (the C5-H), which will typically be a singlet appearing downfield (around 8.0 ppm). The two protons of the -CONH₂ group will appear as two broad singlets.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule. The C-Br carbon (C4) will appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the characteristic isotopic pattern of a molecule containing one bromine atom (two peaks of nearly equal intensity, M and M+2).
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups. Look for N-H stretches (around 3200-3400 cm⁻¹) and a strong C=O stretch for the amide (around 1650-1680 cm⁻¹).
Data Summary Tables
Table 1: Comparison of Common Brominating Agents for Pyrazoles
| Brominating Agent | Formula | Typical Conditions | Pros | Cons |
| Elemental Bromine | Br₂ | Acetic Acid or CHCl₃, RT to reflux | Inexpensive, powerful | Highly corrosive, toxic, difficult to control, can lead to poly-bromination. |
| N-Bromosuccinimide | NBS | ACN or DCM, 0 °C to RT | Solid, easy to handle, highly selective for mono-bromination.[4] | More expensive than Br₂, requires careful control of stoichiometry. |
| Dibromoisocyanuric acid | DBICA | H₂SO₄ | Powerful brominating agent.[5] | Requires strongly acidic conditions, which may not be compatible with all substrates. |
Table 2: Comparison of Common Amide Coupling Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Acid Chloride | SOCl₂ or (COCl)₂, then NH₄OH | Toluene/DCM, Reflux, then 0 °C | High-yielding, cost-effective, scalable. | Generates HCl, intermediate is moisture-sensitive. |
| Carbodiimide Coupling | EDC, HOBt, NH₄Cl, DIPEA | DCM or DMF, 0 °C to RT | Mild conditions, good for sensitive substrates. | Can be expensive, requires removal of urea byproduct.[6] |
| HATU Coupling | HATU, DIPEA, NH₄Cl | DMF, 0 °C to RT | Very efficient, fast reaction times, low racemization.[7] | High cost of reagent, requires chromatographic purification. |
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for 4-Bromo-1H-pyrazole-3-carboxamide
Answering the user's request.## Technical Support Center: Purification of 4-Bromo-1H-pyrazole-3-carboxamide
Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 932-65-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific experimental context.
Successful purification begins with understanding the compound's physical and chemical characteristics. This compound possesses an amphiphilic nature, combining a polar carboxamide group with a moderately polar brominated pyrazole ring.[1] This duality governs its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃O | [2] |
| Molecular Weight | 190.00 g/mol | [2] |
| Predicted Melting Point | 141-165°C | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility Profile | - Water: Predicted range of 3.2-14.7 g/L at 25°C. - Polar Protic Solvents: Enhanced solubility in methanol and ethanol due to hydrogen bonding.[1] - Other Organic Solvents: Soluble in polar aprotic solvents like DMF and DMSO; moderate solubility in ethyl acetate and acetone. | [4] |
Core Purification Strategies: Recrystallization vs. Chromatography
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity.
Recrystallization
Recrystallization is often the most efficient method for large-scale purification, leveraging differences in solubility between the desired compound and impurities at varying temperatures.
Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
This is a robust method for this compound, using a "good" solvent (ethanol) to dissolve the solid and a "poor" solvent (water) to induce precipitation.[4][5]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until the first sign of persistent turbidity (cloudiness) appears.[4] This indicates the solution is saturated.
-
Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are not trapping impurities during crystallization.
-
Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Column Chromatography
Flash column chromatography is ideal for removing impurities that are structurally similar to the product or for smaller-scale purifications where maximizing yield is critical.
Key Consideration: Tailing on Silica Gel Pyrazole-containing compounds can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant "tailing" or "streaking" of the product spot on a TLC plate and poor separation and recovery from a column.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent system.[5] A common practice is to use a 0.5-1% concentration of triethylamine in the mobile phase.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will move the desired compound to a retention factor (Rf) of ~0.3.
-
Starting Point: Begin with a mixture of Hexane:Ethyl Acetate (e.g., 1:1) or Dichloromethane:Methanol (e.g., 98:2).
-
Optimization: Adjust the solvent polarity to achieve the target Rf. Remember to add ~1% triethylamine to the TLC solvent jar.
-
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing triethylamine) as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by applying gentle positive pressure, collecting fractions, and monitoring the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
References
Technical Support Center: Bromination of 1H-Pyrazole-3-carboxamide
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the bromination of 1H-pyrazole-3-carboxamide. Brominated pyrazoles are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates for a range of pharmacologically active compounds, including kinase inhibitors and androgen receptor antagonists.[1][2] The electrophilic bromination of the pyrazole ring, however, is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common issues encountered during the bromination of 1H-pyrazole-3-carboxamide, focusing on the causality behind these problems and offering validated protocols for overcoming them.
Troubleshooting Guide & FAQs
Question 1: My primary issue is poor regioselectivity. I'm isolating a mixture of bromo-isomers. Why is the bromine not adding to the 4-position as expected?
Answer: This is a classic challenge in pyrazole chemistry. The pyrazole ring has a complex electronic nature. The nitrogen at position 1 (N1) is "pyrrole-like" and electron-donating, while the nitrogen at position 2 (N2) is "pyridine-like" and electron-withdrawing. The carboxamide group at C3 is also electron-withdrawing.
-
The Theory: Electrophilic aromatic substitution (SEAr) is governed by the stability of the intermediate carbocation (the Wheland intermediate).[3][4] For 1H-pyrazole, attack by an electrophile ("Br+") is overwhelmingly favored at the C4 position. This is because the positive charge in the resulting intermediate can be stabilized by resonance involving the electron-donating N1 nitrogen without placing a positive charge on the electron-withdrawing N2 nitrogen.[3][4] Attack at C5 is less favorable as it places the intermediate positive charge adjacent to the deactivating N2 nitrogen.
-
Common Pitfalls & Solutions:
-
Harsh Reaction Conditions: Using highly reactive brominating agents like neat liquid bromine (Br₂) or conducting the reaction at elevated temperatures can decrease selectivity.[5] The higher energy input can overcome the activation barrier for the formation of the less stable C5-bromo isomer.
-
Protonation: In strongly acidic media, the pyridine-like N2 nitrogen can become protonated. This significantly deactivates the entire ring to electrophilic attack, and if a reaction does occur, it can alter the regiochemical outcome.[6]
-
Recommended Action: Use a milder, more controlled source of electrophilic bromine like N-Bromosuccinimide (NBS).[2][7][8] Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to enhance selectivity for the thermodynamically favored C4 product. Solvents like DMF or acetonitrile are often effective.[7]
-
Question 2: I'm getting a significant amount of a di-brominated product, even when using only one equivalent of my brominating agent. How can I improve mono-selectivity?
Answer: This is a common consequence of the pyrazole ring's high reactivity. The pyrazole nucleus is electron-rich, making it highly susceptible to electrophilic substitution.[8] The introduction of the first bromine atom at C4 is not always sufficiently deactivating to prevent a second electrophilic attack, typically at the C5 position.
-
Causality: The rate of the second bromination can sometimes be competitive with the first, especially if there are local excesses of the brominating agent or if the reaction is allowed to run for too long. This is particularly true for highly activated pyrazole systems.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric to stoichiometric amount of NBS (e.g., 0.95–1.05 equivalents). Weigh your reagents carefully.
-
Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 20-30 minutes).[7] This prevents a high local concentration of the brominating agent.
-
Low Temperature: Maintain a low temperature (0 °C is common) during the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.[7]
-
Reaction Monitoring: Closely monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-bromo product.
-
Question 3: My NMR spectrum is complex, and I suspect N-bromination at the N1 position. Is this possible and how can I prevent it?
Answer: Yes, N-bromination is a known side reaction for N-unsubstituted pyrazoles. The N-H proton is weakly acidic and can be replaced by an electrophile.
-
Mechanism and Consequences: N-bromination can occur reversibly. The resulting N-Br bond is often labile and can itself act as a source of bromine, leading to C-bromination over time. In other cases, it can be a stable, isolable side product that complicates purification.
-
Prevention Strategies:
-
Acidic Conditions: Performing the bromination in an acidic solvent like acetic acid can suppress N-bromination. The acid protonates the pyridine-like N2, and the resulting positive charge disfavors the formation of a second positive charge that would arise from N1 acting as a nucleophile.
-
Choice of Reagent: While NBS is the standard, some evidence suggests that certain brominating agents are more prone to N-halogenation than others. Sticking with NBS under controlled, neutral, or slightly acidic conditions is generally the safest approach.
-
N-Protection: If N-bromination is an intractable problem, the most robust solution is to protect the N1 position before bromination. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate ((Boc)₂O).[7] The Boc group can be removed post-bromination under acidic conditions.
-
Recommended Protocols & Methodologies
Protocol 1: High-Selectivity Mono-bromination at C4
This protocol is optimized to favor the formation of 4-bromo-1H-pyrazole-3-carboxamide while minimizing di-bromination and other side reactions.
Reagents & Equipment:
-
1H-pyrazole-3-carboxamide
-
N-Bromosuccinimide (NBS), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-pyrazole-3-carboxamide (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In small portions, add N-bromosuccinimide (1.05 eq.) to the stirred solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[7]
-
Continue stirring the reaction at 0 °C for an additional 30 minutes after the addition is complete.[7]
-
Allow the reaction mixture to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into water.[7] Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with saturated brine to remove residual DMF.[7]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mechanistic Visualization
The regioselectivity of the bromination is dictated by the stability of the cationic intermediate formed during the electrophilic attack.
Caption: Reaction pathways in the bromination of 1H-pyrazole-3-carboxamide.
Data Summary
The choice of reaction conditions is critical for achieving high yield and selectivity. The following table summarizes common variables and their expected impact.
| Parameter | Condition | Expected Outcome on Selectivity (C4 vs. Others) | Risk of Side Reactions (Di-bromination) | Recommended For |
| Brominating Agent | N-Bromosuccinimide (NBS) | High | Moderate (Controlled by stoichiometry) | General purpose, high selectivity[7][9] |
| Liquid Bromine (Br₂) | Lower | High | Difficult reactions; requires careful control | |
| Stoichiometry (NBS) | 1.0 - 1.1 equivalents | Optimal | Low to Moderate | Standard Protocol |
| > 1.2 equivalents | No improvement | Very High | Deliberate di-bromination | |
| Temperature | 0 °C → Room Temp | High | Low | Standard Protocol [7] |
| Reflux / High Temp | Lower | High | Forcing unreactive substrates | |
| Solvent | DMF, CH₃CN | High | Moderate | Good solubility and reaction medium[7] |
| Acetic Acid | High | Moderate | Can suppress N-bromination | |
| Chlorinated Solvents (DCM) | Moderate to High | Moderate | Alternative when others are unsuitable |
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues in your bromination reaction.
Caption: A logical workflow for troubleshooting common bromination problems.
References
- 1. Buy this compound | 932-65-0 [smolecule.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. books.rsc.org [books.rsc.org]
- 8. orientjchem.org [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and field-proven insights.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of androgen receptor antagonists and cyclin-dependent kinase inhibitors.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact both yield and purity. This guide will address these issues in a practical, question-and-answer format, focusing on the two primary stages of the synthesis: the bromination of a pyrazole precursor and the subsequent amidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Issue 1: Low Yield During the Bromination of 1H-Pyrazole-3-carboxylic Acid
Question: I am attempting to synthesize 4-Bromo-1H-pyrazole-3-carboxylic acid, the precursor to the carboxamide, but my yields are consistently low. What are the critical parameters to control?
Answer: Low yields in the bromination of 1H-pyrazole-3-carboxylic acid are often traced back to suboptimal reaction conditions. The key factors to investigate are reaction temperature, reaction time, and the molar ratio of reactants.
-
Reaction Temperature: The temperature has a significant impact on the reaction rate and the formation of byproducts. As the temperature increases, the yield of 4-Bromo-1H-pyrazole-3-carboxylic acid generally increases. However, excessively high temperatures (above 90°C) can lead to side reactions, causing a slight drop in yield.[2] The optimal temperature for the oxidation reaction is typically around 90°C.[2]
-
Reaction Time: The duration of the reaction is crucial for driving the conversion to completion. Studies have shown that the yield increases with reaction time up to a certain point. For the oxidation of a precursor like 4-bromo-3-methylpyrazole, a reaction time of 8 hours is often sufficient to reach equilibrium, with little to no increase in yield beyond this point.[2]
-
Molar Ratio of Reactants: The stoichiometry of the brominating agent and any oxidants used is critical. For instance, when using potassium permanganate as an oxidant for a methyl-pyrazole precursor, the yield increases with the amount of oxidant. A molar ratio of 3:1 (potassium permanganate to 4-bromo-3-methylpyrazole) has been found to be optimal.[2] Further increasing the oxidant does not significantly improve the yield and can complicate the work-up process.[2]
Experimental Protocol: Optimized Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid
-
To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
-
Stir the mixture and heat to 90°C.
-
Add potassium permanganate (0.15 mol) in batches over the course of the reaction.
-
Maintain the reaction at 90°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.
-
Concentrate the filtrate to approximately 30 mL.
-
Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. A yield of around 64.2% can be expected with this method.[2]
Issue 2: Side Reactions and Impurities During Pyrazole Bromination
Question: I am observing significant side reactions during the bromination of my pyrazole starting material, leading to a complex mixture of products. How can I improve the selectivity for the desired 4-bromo product?
Answer: Side reactions in pyrazole bromination, such as the formation of di- or tri-brominated products, are a common issue, especially when using harsh brominating agents or inappropriate reaction conditions.[3][4] The regioselectivity of the bromination is influenced by the nature of the brominating agent and the reaction temperature.
-
Choice of Brominating Agent: While elemental bromine can be used, it can sometimes lead to over-bromination. Milder brominating agents like N-bromosuccinimide (NBS) can offer better control and selectivity for the 4-position of the pyrazole ring.[5] The reaction with NBS is typically carried out under mild conditions and may not require a catalyst.[4]
-
Temperature Control: As mentioned previously, high temperatures can promote side reactions.[2] For reactions involving elemental bromine, conducting the reaction at elevated temperatures (around 80°C or higher) can paradoxically improve selectivity by promoting the desired oxidation of a 2-pyrazoline precursor to a pyrazole while minimizing ring bromination side reactions.[3] However, for direct bromination of a pyrazole, careful temperature control is crucial to avoid over-bromination.
-
Removal of Byproducts: The in-situ removal of byproducts like hydrogen bromide (HBr) can be beneficial. This can be achieved by sparging the reaction mixture with an inert gas or by the addition of a suitable base.[3]
Workflow for Minimizing Bromination Side Reactions
References
Technical Support Center: Overcoming Solubility Issues of Pyrazole Carboxamide Derivatives
Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to support your experimental success. Our approach is rooted in scientific principles and validated by field experience to ensure you can confidently navigate the complexities of your research.
Introduction: The Solubility Hurdle with Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive candidates in drug discovery and agrochemical research.[1][2] However, their often planar, aromatic structure and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to high crystal lattice energy and consequently, poor aqueous solubility.[3] This low solubility can significantly hinder formulation development, bioavailability, and overall therapeutic efficacy.[4][5] This guide provides a structured approach to systematically diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxamide derivative won't dissolve in aqueous buffers. What are the initial steps I should take?
A1: When facing poor aqueous solubility, a systematic, tiered approach is recommended. Start with simple, readily available methods before moving to more complex formulation strategies.
Initial Troubleshooting Workflow:
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. brieflands.com [brieflands.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-1H-pyrazole-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals engaged in the multi-gram to kilogram scale production of this key chemical intermediate. Pyrazole carboxamides are significant scaffolds in medicinal chemistry and agrochemicals, making robust and scalable synthetic routes essential.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling this synthesis.
Synthetic Pathway Overview
The most common and scalable approach to this compound involves a two-stage process: first, the regioselective bromination of a pyrazole-3-carboxylic acid derivative, followed by amidation. The choice of starting material and specific reagents can be adapted based on cost, availability, and scale.
The general synthetic workflow is outlined below. The key transformation is the conversion of the carboxylic acid to the carboxamide, often proceeding through a more reactive intermediate like an acid chloride.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The synthesis typically starts from either 1H-pyrazole-3-carboxylic acid or its corresponding methyl or ethyl ester. The acid is often preferred for directness, though the ester can offer advantages in solubility and purification of the brominated intermediate before hydrolysis and subsequent amidation. An alternative route involves the oxidation of 4-bromo-3-methylpyrazole.[4]
Q2: Why is regioselectivity in the bromination step a concern?
The pyrazole ring has multiple positions that can undergo electrophilic substitution. For an unsubstituted pyrazole, the C4 position is the most electron-rich and kinetically favored site for bromination.[5] However, under harsh conditions or with incorrect stoichiometry, over-bromination can occur, leading to di- or tri-brominated impurities that are difficult to remove. Controlling the reaction conditions (temperature, solvent, molar equivalents of brominating agent) is critical to ensure selective C4 bromination.[6]
Q3: What are the best brominating agents for this reaction on a large scale?
-
Liquid Bromine (Br₂): Highly effective and atom-economical, but its volatility, corrosivity, and toxicity require specialized handling equipment (e.g., closed systems, scrubbers) for scale-up.
-
N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine, often used for selective brominations.[6] It generates succinimide as a byproduct, which must be removed during workup. For large-scale synthesis, the cost and waste stream of NBS are important considerations.
-
N-Bromosaccharin (NBSac): A stable, solid brominating agent that is reported to be more reactive than NBS in some cases, allowing for efficient bromination under mild, solvent-free conditions.[6][7]
Q4: Which method is recommended for the final amidation step at scale?
The conversion of the carboxylic acid to the carboxamide typically involves two steps: activation and amidation.
-
Activation: Forming an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and cost-effective method at scale. This reaction is often exothermic and releases HCl gas, requiring robust temperature control and off-gas management.
-
Amidation: The resulting acyl chloride can be reacted with an ammonia source, such as concentrated ammonium hydroxide or ammonia gas bubbled through an appropriate solvent. Using aqueous ammonia introduces water, which can hydrolyze the acyl chloride back to the acid, so careful control of addition rate and temperature is crucial.
Troubleshooting Guide
Navigating the challenges of scaling up a synthesis requires a logical approach to problem-solving. This guide addresses common issues encountered during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Bromination Step | 1. Incomplete reaction. 2. Insufficient brominating agent. 3. Loss of product during workup. | 1. Monitor the reaction closely using TLC or LC-MS. Extend the reaction time or slightly increase the temperature if the reaction stalls. 2. Verify the stoichiometry. Ensure 1.0-1.1 equivalents of the brominating agent are used. Impurities in the starting material can consume the reagent. 3. Optimize the workup. The brominated carboxylic acid may have some solubility in the aqueous phase. Adjusting the pH to fully protonate the acid (pH ~2-3) is crucial for complete precipitation.[4] |
| Formation of Di-Brominated Impurity | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. "Hot spots" in the reactor due to poor mixing. | 1. Use precise stoichiometry. Do not exceed 1.1 equivalents of the brominating agent. 2. Maintain strict temperature control. Run the reaction at the lowest effective temperature. Consider adding the brominating agent portion-wise or as a solution to better manage the exotherm. 3. Ensure adequate agitation. On a large scale, proper mixing is critical to maintain a homogenous temperature and reagent concentration throughout the reactor. |
| Low Yield in Amidation Step | 1. Incomplete formation of the acyl chloride intermediate. 2. Hydrolysis of the acyl chloride during workup or amidation. 3. Insufficient ammonia source. | 1. Confirm acyl chloride formation. This can be done by taking a small aliquot, quenching it with methanol, and checking for methyl ester formation by GC-MS or LC-MS. If incomplete, add more activating agent (e.g., SOCl₂) and/or increase reaction time. 2. Work under anhydrous conditions. Ensure all glassware and solvents are dry before the activation step. When using aqueous ammonia, add the acyl chloride solution slowly to the cold (0-5 °C) ammonia solution to minimize hydrolysis. 3. Use a sufficient excess of ammonia. A 3-5 fold molar excess is typically recommended to drive the reaction to completion and neutralize the generated HCl. |
| Product is Off-Color or Oily | 1. Residual colored impurities from the bromination step. 2. Thermal degradation. 3. Trapped solvent or byproducts. | 1. Purify the brominated intermediate. It is often easier to remove impurities at the carboxylic acid stage. A recrystallization or a charcoal treatment can be effective. 2. Avoid high temperatures. Do not overheat during solvent removal. 3. Implement an effective isolation protocol. A final slurry wash of the isolated product with a suitable solvent (e.g., water, then a non-polar solvent like hexanes or diethyl ether) can remove residual impurities. Dry the product thoroughly under vacuum. |
Detailed Experimental Protocols
Safety First: Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents.[8][9][10] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from established methods for the oxidation of a methylpyrazole precursor.[4]
-
Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel.
-
Charge Reactor: To the reactor, add 4-bromo-3-methylpyrazole (1.0 eq) and water (approx. 40 L per kg of starting material).
-
Heating: Begin stirring and heat the mixture to 90 °C.
-
Oxidant Addition: In a separate vessel, prepare a solution of potassium permanganate (KMnO₄, 3.0 eq) in water. Add this solution in portions to the reactor over 4-6 hours, maintaining the internal temperature between 90-95 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, hold the reaction at 90 °C for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with water.
-
Combine the filtrate and washes. Reduce the volume by vacuum distillation to approximately 6 L per kg of initial starting material.
-
Cool the concentrated solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~3. A thick precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour, then filter the solid product.
-
Wash the filter cake with cold water and dry under vacuum at 50-60 °C.
-
Expected Yield: 60-70%.
-
Protocol 2: Synthesis of this compound
-
Setup: In a clean, dry, inerted reactor, add 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) and a suitable solvent like toluene or dichloromethane (DCM) (10 L per kg).
-
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Begin stirring and slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) while maintaining the temperature below 30 °C.
-
Acyl Chloride Formation: Heat the mixture to a gentle reflux (40 °C for DCM, 60-70 °C for toluene) for 2-4 hours, until gas evolution ceases and analysis confirms the formation of the acid chloride.
-
Solvent Removal: Cool the mixture and remove the solvent and excess SOCl₂ under vacuum. Caution: Ensure the vacuum line is protected with a trap and scrubber.
-
Amidation:
-
In a separate reactor, charge concentrated ammonium hydroxide (NH₄OH, >5 eq) and cool to 0-5 °C.
-
Dissolve the crude acyl chloride from the previous step in a dry, inert solvent (e.g., THF, DCM).
-
Slowly add the acyl chloride solution to the cold NH₄OH, keeping the internal temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Isolation:
-
Filter the resulting solid precipitate.
-
Wash the cake sequentially with cold water and then with a non-polar solvent (e.g., diethyl ether) to remove organic impurities.
-
Dry the product under vacuum at 50-60 °C.
-
Expected Yield: 85-95% from the carboxylic acid.
-
Data Summary
| Step | Key Reagents | Typical Scale | Temp. (°C) | Time (h) | Typical Yield | Purity (HPLC) |
| Bromination/Oxidation | 4-bromo-3-methylpyrazole, KMnO₄ | 1-10 kg | 90-95 | 8-12 | 60-70% | >97% |
| Amidation | 4-Bromo-1H-pyrazole-3-carboxylic acid, SOCl₂, NH₄OH | 1-10 kg | 0-70 | 4-6 | 85-95% | >99% |
References
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Dehalogenation of 4-Bromo-1H-pyrazole-3-carboxamide in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1H-pyrazole-3-carboxamide in coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the common challenge of premature dehalogenation and optimize your reaction outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its versatile pyrazole core allows for the synthesis of complex molecules with diverse biological activities.[1] However, the bromine atom at the C4 position, crucial for cross-coupling reactions, is susceptible to removal under certain conditions, leading to the formation of the undesired dehalogenated byproduct, 1H-pyrazole-3-carboxamide. This guide provides practical solutions to mitigate this side reaction and ensure the success of your coupling strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Significant formation of the dehalogenated byproduct is observed by LC-MS or NMR.
This is the most common issue when working with this compound. The replacement of the bromine atom with hydrogen, known as hydrodehalogenation or protodebromination, can occur in various palladium-catalyzed coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2][3]
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required. Oxygen can deactivate the palladium catalyst, so proper degassing of the solvent is crucial.[2]
-
Inert Atmosphere: Verify that the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow:
A logical guide for troubleshooting dehalogenation.
In-depth Solutions:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are often implicated in dehalogenation.[2] The choice of base can significantly influence the reaction outcome.
-
Catalyst and Ligand System: The choice of palladium source and ligand is critical.
-
Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) often provide more reliable results than traditional sources like Pd(OAc)₂ by ensuring a more controlled generation of the active Pd(0) species.[2]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For sterically hindered substrates or challenging couplings, bulky, electron-rich phosphine ligands can be beneficial.[5]
-
Recommendation: For Buchwald-Hartwig amination, consider ligands like tBuDavePhos.[6] For Suzuki-Miyaura reactions, XPhos and similar bulky biaryl phosphine ligands have shown success with brominated pyrazoles.[7]
-
-
Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly suppress the formation of the dehalogenated byproduct.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.
Issue 2: Low or no conversion of the starting material.
If you are not observing any product formation, including the dehalogenated byproduct, the issue likely lies with the activity of your catalytic system or the purity of your reagents.
Troubleshooting Steps:
-
Catalyst Inactivation:
-
Reagent Purity:
-
Cause: Impurities in the starting materials, particularly the coupling partner, can interfere with the reaction.
-
Solution: Purify your starting materials if their purity is questionable.
-
-
Incorrect Reaction Conditions:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dehalogenation in palladium-catalyzed coupling reactions?
A1: Dehalogenation, or hydrodehalogenation, is a common side reaction where the aryl-halogen bond is cleaved and replaced by an aryl-hydrogen bond.[2] In the context of a Suzuki-Miyaura reaction, after the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex may react with a hydride source in the reaction mixture instead of undergoing transmetalation with the boronic acid.[3] This hydride can then reductively eliminate with the aryl group to form the dehalogenated product.[3] Potential hydride sources include the solvent, base, or even the boronic acid itself under certain conditions.
Q2: How can I effectively monitor the progress of my reaction and the formation of the dehalogenated byproduct?
A2: The most effective techniques for monitoring these reactions are:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting materials and the formation of both the desired product and byproducts, including the dehalogenated compound.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column, such as a pentafluorophenyl column, can allow for the separation and quantification of the halogenated starting material and the dehalogenated impurity.[10]
Q3: Are there alternative coupling strategies to consider if dehalogenation remains a persistent issue?
A3: If palladium-catalyzed reactions consistently lead to significant dehalogenation, you might consider alternative metal catalysts. For certain C-N bond formations, copper-catalyzed coupling reactions have been shown to be effective for 4-halopyrazoles and may offer a complementary approach, particularly for alkylamines.[6][8]
Q4: Can the N-H group of the pyrazole ring interfere with the coupling reaction?
A4: Yes, the unprotected N-H group on the pyrazole ring can potentially coordinate to the metal center or react with the base, leading to undesired side reactions or affecting the catalyst's activity.[2] In some cases, protecting the pyrazole nitrogen with a suitable protecting group (e.g., trityl or BOC) can prevent these side reactions and improve the outcome of the coupling, sometimes even suppressing dehalogenation.[6][11][12]
Part 3: Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Oven-dried reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters on Dehalogenation
| Parameter | Condition A (High Dehalogenation) | Condition B (Low Dehalogenation) | Rationale |
| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ | Stronger bases are more likely to promote dehalogenation.[2] |
| Temperature | 110 °C | 80 °C | Higher temperatures can increase the rate of side reactions. |
| Catalyst | Pd(OAc)₂ | Buchwald Precatalyst G3 | Precatalysts can offer better control over the active species.[2][4] |
| Solvent | DMF | Dioxane or THF | Solvent polarity can influence the reaction pathway.[13] |
Part 4: Visualizing the Catalytic Cycle and Side Reaction
Palladium-catalyzed coupling and the competing dehalogenation pathway.
This diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and the competing pathway that leads to the dehalogenated byproduct. After the initial oxidative addition of the this compound to the Pd(0) catalyst, the resulting intermediate can either proceed through the desired transmetalation step or be intercepted by a hydride source, leading to protodebromination.
References
- 1. Buy this compound | 932-65-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Functionalizing 4-Bromo-1H-pyrazole-3-carboxamide
Introduction
Welcome to the technical support guide for the targeted functionalization of 4-Bromo-1H-pyrazole-3-carboxamide. This scaffold is a cornerstone in medicinal chemistry and drug development, valued for its role as a bioisostere and its versatile hydrogen bonding capabilities. However, its electronic properties—an electron-deficient pyrazole ring compounded by the withdrawing effect of the C3-carboxamide—present unique challenges in catalyst selection for C-C and C-N bond formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will move beyond simple protocol recitation to explain the underlying mechanistic principles, empowering you to make informed decisions for optimizing your reactions.
General Principles: Understanding the Substrate
Before diving into specific problems, it's crucial to understand the electronic nature of this compound. The pyrazole ring is inherently electron-deficient, and this effect is amplified by the C3-carboxamide group. This has two major consequences for palladium-catalyzed cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond generally makes the initial oxidative addition of the Pd(0) catalyst a favorable step.
-
Challenging Reductive Elimination: The final, bond-forming reductive elimination step can be sluggish. This is because the desired product, bearing a new substituent on the electron-poor ring, is less stable and its formation is kinetically slower. This is a common failure point leading to low yields or catalyst decomposition.
The choice of ligand is therefore paramount. Ligands must not only facilitate oxidative addition but, more importantly, be electron-donating enough to promote the difficult reductive elimination step.
Troubleshooting & FAQs: Catalyst System Optimization
FAQ 1: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid and seeing low to no conversion. What is the primary cause and how do I troubleshoot it?
This is the most common issue researchers face. Low conversion in the Suzuki coupling of this substrate is often linked to an inappropriate choice of base, ligand, or catalyst precursor, leading to catalyst deactivation or slow turnover.
Underlying Cause: The likely culprit is either poor transmetalation or slow reductive elimination. The N-H protons on the pyrazole and the amide can also interact with the base or catalyst, leading to unproductive pathways.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
FAQ 2: I'm trying to perform a Buchwald-Hartwig amination with a secondary amine, but the reaction is stalling. Which catalyst system should I use?
Buchwald-Hartwig amination on this substrate is challenging, especially with less nucleophilic or sterically hindered amines. The choice of ligand is critical to overcome the high activation barrier for C-N reductive elimination.
Underlying Cause: The formation of the C-N bond from the palladium intermediate is often the rate-limiting step. Simple phosphine ligands do not provide the necessary electron density on the metal center to facilitate this step.
Recommended Catalyst Systems:
For this transformation, highly electron-rich and sterically demanding biarylphosphine ligands are required. These ligands form monoligated Pd(0) species that are highly active and promote the difficult reductive elimination.
| Coupling Partner | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Rationale & Citation |
| Primary/Secondary Aliphatic Amine | RuPhos or BrettPhos | LHMDS or NaOtBu | Toluene or Dioxane | 80-110 | These ligands are highly electron-rich and their bulkiness promotes the challenging C-N reductive elimination step. |
| Aniline (Electron-rich/neutral) | XPhos | K3PO4 or K2CO3 | t-BuOH or Dioxane | 100-120 | XPhos provides a good balance of steric bulk and electron-donating ability suitable for anilines. |
| Aniline (Electron-poor) | Gen. 4 Buchwald Palladacycles (e.g., XPhos Pd G4) | Cs2CO3 | Toluene or Dioxane | 100-120 | Pre-formed palladacycles ensure efficient generation of the active Pd(0) species, crucial for challenging substrates. |
Pro-Tip: Always use a palladacycle precatalyst (like a G3 or G4 precatalyst) if available. They offer superior stability and ensure a reliable initiation of the catalytic cycle, which can be a major source of inconsistency with simple Pd sources like Pd(OAc)2.
FAQ 3: I am observing significant amounts of a homocoupled pyrazole-pyrazole byproduct. What causes this and how can I minimize it?
Homocoupling arises from a side reaction within the catalytic cycle, often pointing to issues with reaction kinetics or stoichiometry.
Underlying Cause: This typically occurs when the transmetalation step (with your desired coupling partner) is slow relative to a competing pathway where two palladium-bound pyrazole fragments couple together. This can be exacerbated by:
-
High catalyst loading.
-
Inefficient generation of the active nucleophile (e.g., boronate from boronic acid).
-
A coupling partner that is slow to transmetalate.
Mitigation Strategies:
-
Lower Catalyst Loading: Start with a lower catalyst loading (e.g., 1-2 mol %) and incrementally increase if needed.
-
Ensure Base Efficacy: Use a strong, anhydrous base (K3PO4 is often a good choice) and ensure it is finely powdered to maximize surface area and reactivity.
-
Change Ligand: Switch to a ligand that promotes faster transmetalation and reductive elimination. For Suzuki reactions, SPhos is known to be effective at minimizing homocoupling.
-
Use a Boronic Ester: Pinacol boronic esters are often more stable and can provide a slower, more controlled release of the nucleophile, which can sometimes suppress side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol %)
-
SPhos (2 mol %)
-
Potassium Phosphate (K3PO4), finely powdered (3.0 equiv)
-
Anhydrous Dioxane/Water (10:1 v/v)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K3PO4.
-
In a separate vial, dissolve the SPhos Pd G3 precatalyst and additional SPhos ligand in the dioxane/water mixture.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Using a syringe, add the catalyst solution to the reaction vial.
-
Place the sealed vial in a preheated heating block at 100 °C.
-
Stir the reaction for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Standard Suzuki Coupling Experimental Workflow.
Technical Support Center: Purity Assessment of 4-Bromo-1H-pyrazole-3-carboxamide
Welcome to the technical support guide for the analytical purity assessment of 4-Bromo-1H-pyrazole-3-carboxamide. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights, detailed protocols, and troubleshooting guides to ensure accurate and reliable purity determination in compliance with global regulatory standards.
The Critical Role of Purity Assessment
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2] This guide will help you navigate the analytical challenges and ensure your material meets these rigorous standards.
The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on specific thresholds, which are determined by the maximum daily dose of the drug substance.[3][4]
| Threshold Type | Threshold (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[3] |
| Identification Threshold | > 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity exceeding this level must be determined.[1] |
| Qualification Threshold | > 0.15% or 1.0 mg/day intake (whichever is lower) | Biological safety data is required for any impurity above this threshold.[5] |
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common synthesis pathways for this compound may introduce the following types of impurities:
-
Starting Materials: Unreacted precursors such as 4-bromo-3-methylpyrazole or 1H-pyrazole-3-carboxylic acid.[6]
-
Intermediates: Partially reacted molecules from the synthesis process.
-
By-products: Resulting from side reactions, such as over-bromination (e.g., dibromo-pyrazole species) or regioisomers.[7][8]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used during synthesis.[1][4]
-
Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or pH instability.
Recommended Analytical Workflow
A multi-faceted approach is necessary for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for quantification, while orthogonal methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for identification and structural elucidation.
Caption: General workflow for purity assessment.
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is the gold standard for purity analysis of non-volatile organic molecules. It separates compounds based on their polarity. This compound is a polar molecule containing both hydrogen bond donors (-NH, -CONH2) and acceptors (N, C=O). A standard C18 column is a good starting point, but its polar nature may lead to poor retention.
Step-by-Step Experimental Protocol: RP-HPLC
-
System Preparation:
-
Ensure the HPLC system is thoroughly purged to remove any residual solvents.
-
Check for leaks and ensure the system pressure is stable.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Rationale: The acidic modifier (formic acid) helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper peaks and consistent retention.[10]
-
Degas both mobile phases thoroughly using sonication or an inline degasser to prevent air bubbles.[11]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[9]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard, robust choice. If retention is poor, consider a Polar-Embedded Phase column, which provides better retention for polar analytes in highly aqueous mobile phases.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Adjust as needed based on detector response and concentration. Avoid overloading.[11] |
| Detection | UV at 254 nm | Pyrazole rings typically exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to check for peak purity and identify co-eluting impurities. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | A gradient is essential to elute both polar and potential non-polar impurities within a reasonable runtime. |
-
System Suitability Test (SST):
-
Perform at least five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This validates that the system is performing consistently.
-
Troubleshooting Guide & FAQs for HPLC Analysis
Q1: My main peak is eluting very early, near the solvent front. What should I do?
A1: This indicates poor retention, a common issue with polar compounds on traditional C18 columns.[13]
-
Solution 1 (Modify Mobile Phase): Decrease the initial percentage of the organic solvent (Acetonitrile). Start with 1-2% B instead of 5%.
-
Solution 2 (Change Column): Switch to a "polar-embedded" or "aqua" type column. These are designed with a polar group near the silica surface, preventing phase collapse in highly aqueous mobile phases and improving retention for polar analytes.[12]
-
Solution 3 (Alternative Pairing Ion): If the compound is ionizable, consider using an ion-pairing reagent, though this can complicate the method and is often a last resort.
Q2: I'm seeing significant peak tailing for the main peak.
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[11]
-
Adjust Mobile Phase pH: The amide and pyrazole N-H groups can interact with residual acidic silanol groups on the silica support. Ensure your mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid) to suppress the ionization of these silanols.
-
Use a Guard Column: A guard column with the same packing material can protect the analytical column from strongly retained impurities that might cause active sites and tailing.[13]
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Q3: My retention times are drifting between injections.
A3: Retention time instability usually points to issues with the mobile phase composition, column temperature, or pump performance.
-
Mobile Phase: Ensure mobile phases are freshly prepared and well-mixed. If preparing online, check that the proportioning valve is functioning correctly. Adding a UV-active tracer like 0.1% acetone to one solvent can help diagnose mixing problems.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is critical for gradient methods.
-
Temperature Control: Use a column oven and ensure it maintains a stable temperature. Fluctuations of even a few degrees can cause retention shifts.
Orthogonal and Confirmatory Techniques
Reliance on a single method is insufficient for full impurity characterization. Orthogonal techniques, which separate compounds based on different chemical or physical principles, are essential.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Best suited for analyzing volatile or semi-volatile impurities, such as residual solvents (ICH Q3C) or volatile starting materials.[7] this compound itself is not volatile enough for direct GC analysis due to its high melting point and polar functional groups.
-
FAQ: Can I analyze my main compound by GC?
-
Not directly. You would need to perform a derivatization reaction (e.g., silylation) to convert the polar -NH and -CONH2 groups into more volatile derivatives. This adds complexity and is generally not preferred for purity quantification but can be useful for specific impurity investigations.[14][15]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Application: The most powerful tool for impurity identification. By coupling the HPLC separation with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity, providing crucial information about its molecular weight.[16]
-
Protocol: Use the same HPLC method developed previously. The mobile phase (with formic acid) is already compatible with electrospray ionization (ESI).
-
FAQ: How do I interpret the MS data for an unknown impurity?
-
Step 1 (Determine Molecular Weight): In positive ion mode (ESI+), look for the [M+H]+ ion. For this compound (MW: 190.02), you would expect a signal around m/z 191. The characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 Da, e.g., m/z 191/193) is a definitive marker.
-
Step 2 (Propose a Structure): Compare the impurity's molecular weight to potential structures (starting materials, by-products). For example, an impurity with an [M+H]+ of m/z 162 could correspond to the starting material 4-bromo-3-methylpyrazole.
-
Step 3 (Fragmentation Analysis): Use tandem MS (MS/MS) to fragment the impurity's molecular ion. The resulting fragmentation pattern provides clues about its structure, which can be compared to the parent compound or known standards.[17][18]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: The definitive technique for structural elucidation of unknown impurities that have been isolated or are present at high enough levels (>0.1%). It is also an excellent tool for quantifying impurities, especially those that lack a UV chromophore.[19]
-
FAQ: What should I look for in the ¹H NMR spectrum?
-
For this compound, you would expect to see signals for the pyrazole C-H proton, the pyrazole N-H proton, and the two amide (-CONH2) protons.[20][21] Impurities may introduce new signals. For example, residual 4-bromo-3-methylpyrazole would show a characteristic methyl singlet around 2.3 ppm. Comparing the integration of impurity signals to the main compound's signals can provide a quantitative purity assessment.
-
Data Interpretation and Reporting
-
Purity Calculation: For HPLC, purity is typically calculated using area percent normalization, assuming all compounds have an equivalent detector response.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Relative Response Factor (RRF): This assumption is not always valid. ICH guidelines state that if the response factors are not close, a correction factor must be applied for accurate quantification.[5] If an impurity is identified and a reference standard is available, its RRF should be determined relative to the main compound.
-
Reporting: The final report should include a tabulation of all batches, listing each impurity by its retention time or code number, its concentration, and its status (e.g., identified, unidentified).[4][5]
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. One moment, please... [ikev.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Halogenated Pyrazole Carboxamides for Agrochemical and Pharmaceutical Research
Introduction: The Versatility and Significance of Halogenated Pyrazole Carboxamides
Halogenated pyrazole carboxamides represent a cornerstone in modern medicinal and agricultural chemistry.[1] Their intrinsic biological activities, tunable physicochemical properties, and synthetic accessibility have positioned them as privileged scaffolds in the development of a wide array of commercial products, most notably as potent fungicides.[2][3] The fungicidal action of many of these compounds stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[4] The introduction of halogen atoms into the pyrazole or carboxamide moiety plays a crucial role in modulating the compound's efficacy, selectivity, and pharmacokinetic properties.[5] This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, offering insights into the rationale behind experimental choices and presenting data to inform methodological selection for researchers in drug discovery and agrochemical development.
Comparative Analysis of Synthetic Strategies
The synthesis of halogenated pyrazole carboxamides can be broadly categorized into two primary strategies: the classical approach involving the formation of a pyrazole carboxylic acid followed by amidation, and modern cross-coupling methods such as the Buchwald-Hartwig amidation. A variation on these methods involves the use of microwave-assisted synthesis to accelerate reaction times and potentially improve yields.[6][7]
Strategy A: The Classical Amidation Pathway
This well-established and versatile approach involves the synthesis of a halogenated pyrazole carboxylic acid intermediate, which is then activated and coupled with a desired amine.[8] This strategy offers the advantage of late-stage diversification, allowing for the synthesis of a library of carboxamides from a common intermediate.
A key intermediate for many commercial fungicides, such as Fluxapyroxad, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9] The synthesis of this intermediate can be achieved through various routes, often starting from commercially available materials.[10][11] Once the carboxylic acid is obtained, it is typically converted to the more reactive acid chloride, which then readily undergoes nucleophilic acyl substitution with an appropriate amine to furnish the final carboxamide product.[12][13]
Experimental Protocol: Classical Amidation for the Synthesis of a Halogenated Pyrazole Carboxamide
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride [12]
-
Objective: To activate the pyrazole carboxylic acid for subsequent amidation.
-
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Catalytic N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution and the formation of a clear solution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which is typically used immediately in the next step.
-
Step 2: Amide Bond Formation [8]
-
Objective: To couple the activated pyrazole with the desired amine.
-
Materials:
-
Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Step 1)
-
Substituted amine (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad synthesis) (1.0 eq)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired halogenated pyrazole carboxamide.
-
Strategy B: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N amide bond, particularly when the desired amine is less reactive or when milder reaction conditions are required.[14][15] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide or triflate with an amide.[16] In the context of halogenated pyrazole carboxamide synthesis, this can be applied by coupling a halogenated pyrazole with an appropriate carboxamide-containing aryl partner, or vice-versa.[17]
Experimental Protocol: Buchwald-Hartwig Amidation [17]
-
Objective: To form the C-N amide bond via palladium-catalyzed cross-coupling.
-
Materials:
-
Aryl halide (e.g., a brominated pyrazole derivative) (1.0 eq)
-
Amide (e.g., a substituted benzamide) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, amide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the target carboxamide.
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly reduce reaction times and, in some cases, improve yields.[3] Both the classical amidation and Buchwald-Hartwig cross-coupling can be adapted for microwave synthesis.[6][17] The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods.[7]
A comparative study on the synthesis of phenyl-1H-pyrazoles and their corresponding carboxylic acids demonstrated a dramatic reduction in reaction time from hours to minutes and an increase in yield when using microwave-assisted organic synthesis (MAOS) compared to conventional heating.[7] For instance, the synthesis of phenyl-1H-pyrazoles achieved yields of 91-98% in 5 minutes under microwave irradiation, whereas conventional heating required 2 hours for yields of 72-90%.[7]
Comparative Performance and Experimental Data
The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the chemical nature of the substrates.
| Synthetic Strategy | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Classical Amidation | Good to Excellent (70-95%) | 2-24 hours[8] | Versatile, suitable for library synthesis, readily available reagents. | Can require harsh reagents (e.g., SOCl₂), may not be suitable for sensitive substrates. |
| Buchwald-Hartwig | Good to Excellent (60-90%)[17] | 12-24 hours[17] | Mild reaction conditions, high functional group tolerance. | Requires expensive palladium catalysts and ligands, can be sensitive to air and moisture. |
| Microwave-Assisted | Good to Excellent (often higher than conventional)[7] | Minutes to < 1 hour[7] | Drastically reduced reaction times, potential for higher yields. | Requires specialized equipment, scalability can be a challenge. |
Structure-Activity Relationship (SAR) of Halogenation
The nature and position of the halogen substituent on the pyrazole carboxamide scaffold have a profound impact on the biological activity of the molecule.
-
Fluorine: The introduction of fluorine atoms, particularly difluoromethyl or trifluoromethyl groups, is a common strategy in the design of modern fungicides.[4] These groups can enhance metabolic stability, increase binding affinity to the target enzyme, and improve the compound's physicochemical properties, such as lipophilicity, which influences its transport within the plant.[5] For example, the difluoromethyl group at the 3-position of the pyrazole ring is a key feature in many successful SDHI fungicides, including Fluxapyroxad.[18]
-
Chlorine and Bromine: Chlorine and bromine atoms are also frequently incorporated into pyrazole carboxamides to modulate their activity.[19] The position of these halogens on the aromatic rings of the carboxamide moiety can significantly influence the fungicidal spectrum and potency. For instance, in a series of N-[2-[(substituted-phenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the presence and position of a chlorine atom on the aniline ring had a marked effect on the in vivo antifungal activity against Rhizoctonia solani.[19]
The following table summarizes the in vitro antifungal activity (EC₅₀ values) of some halogenated pyrazole carboxamides against various phytopathogenic fungi.
| Compound | Halogen Substituents | Fungus | EC₅₀ (µg/mL) | Reference |
| 7af | 3-Cl on aniline | Alternaria porri | >50 | |
| 7bc | 4-F on aniline | Alternaria porri | >50 | |
| 7bg | 4-Cl on aniline | Rhizoctonia solani | 4.99 | |
| 7bh | 4-Br on aniline | Rhizoctonia solani | 5.93 | |
| SCU2028 | 3-Cl on aniline | Rhizoctonia solani | 7.48 | [19] |
This data highlights that even subtle changes in the halogen substitution pattern can lead to significant differences in antifungal potency.
Visualization of Synthetic Workflows
Classical Amidation Workflow
Caption: Workflow for the classical synthesis of halogenated pyrazole carboxamides.
Buchwald-Hartwig Amidation Workflow
Caption: Workflow for Buchwald-Hartwig synthesis of halogenated pyrazole carboxamides.
Conclusion and Future Outlook
The synthesis of halogenated pyrazole carboxamides is a dynamic field with both well-established and evolving methodologies. The classical amidation pathway remains a robust and versatile strategy, particularly for the generation of compound libraries. However, modern methods like the Buchwald-Hartwig amination and microwave-assisted synthesis offer significant advantages in terms of mildness, efficiency, and reaction speed. The choice of synthetic route should be carefully considered based on the specific target molecule, available resources, and desired scale of production.
The profound influence of halogenation on the biological activity of these compounds underscores the importance of continued exploration of novel halogenation patterns. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including continuous flow processes, and the elucidation of detailed structure-activity relationships to guide the rational design of next-generation fungicides and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eresearchco.com [eresearchco.com]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 12. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 19. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Bromo-1H-pyrazole-3-carboxamide Scaffold: A Comparative Guide to its Validation as a Kinase Inhibitor Platform
Introduction: The Privileged Pyrazole in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of targeted therapeutics. The pyrazole ring system is one such "privileged scaffold," particularly in the realm of protein kinase inhibitors.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases have cemented its importance in drug discovery.[1] This guide focuses on a specific, synthetically versatile iteration of this scaffold: 4-Bromo-1H-pyrazole-3-carboxamide . While primarily utilized as a key intermediate in the synthesis of more complex kinase inhibitors, its inherent structural features warrant a thorough evaluation as a foundational platform for kinase inhibitor design.[2]
This guide will provide a comprehensive analysis of the this compound scaffold, comparing its potential with established kinase inhibitor frameworks. We will delve into the structure-activity relationships of its derivatives, provide detailed protocols for its experimental validation, and offer a forward-looking perspective on its application in drug development.
The this compound Scaffold: A Starting Point for Potency
The this compound molecule, with the chemical formula C₄H₄BrN₃O, serves as an excellent starting point for the synthesis of a diverse library of kinase inhibitors.[3] The bromine atom at the 4-position is a particularly useful synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to explore the chemical space and optimize kinase inhibitory activity.[2] The adjacent carboxamide group provides a crucial interaction point, often engaging with the hinge region of the kinase ATP-binding site.
While direct, publicly available kinase inhibition data for the unsubstituted this compound is limited, extensive research on its derivatives highlights the immense potential of this scaffold. The following sections will explore the performance of these derivatives against key kinase targets.
Performance of 4-Substituted-1H-pyrazole-3-carboxamide Derivatives
The true potential of the this compound scaffold is realized upon derivatization. By replacing the bromine atom, researchers have developed potent inhibitors against several important kinase families, most notably Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of many cancers.[4] Derivatives of the 4-substituted-1H-pyrazole-3-carboxamide scaffold have shown significant promise as CDK inhibitors.
| Compound Derivative | Target Kinase | IC50 | Reference |
| DC-K2in212 (4-benzoylamino-1H-pyrazole-3-carboxamide derivative) | CDK2 | 0.295 µM | [5] |
| Compound 9 | CDK2/cyclin A2 | 0.96 µM | [6] |
| Compound 7d | CDK2/cyclin A2 | 1.47 µM | [6] |
| Compound 7a | CDK2/cyclin A2 | 2.0 µM | [6] |
| Compound 4 | CDK2/cyclin A2 | 3.82 µM | [6] |
Table 1: Inhibitory activity of 4-substituted-1H-pyrazole-3-carboxamide derivatives against CDK2.
The data clearly indicates that substitutions at the 4-position can yield potent CDK2 inhibitors. For instance, the 4-benzoylamino derivative, DC-K2in212, exhibits a 17-fold selectivity for CDK2 over CDK1, highlighting the potential for achieving kinase selectivity through modifications of this scaffold.[5]
Targeting Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target.[4] The 4-substituted-1H-pyrazole-3-carboxamide scaffold has been successfully utilized to develop highly potent FLT3 inhibitors.
| Compound Derivative | Target Kinase | IC50 | Reference |
| Compound 8t | FLT3 | 0.089 nM | [4] |
| Compound 8t | CDK2 | 0.719 nM | [4] |
| Compound 8t | CDK4 | 0.770 nM | [4] |
| FN-1501 | FLT3 | 2.33 nM | [4] |
Table 2: Inhibitory activity of a 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative (Compound 8t) against FLT3 and CDKs.
Notably, compound 8t, a derivative of the 4-amino-1H-pyrazole-3-carboxamide scaffold, demonstrates exceptional potency against both wild-type and mutant forms of FLT3, with an IC50 in the sub-nanomolar range.[4][7] This compound also exhibits potent inhibition of CDK2 and CDK4, suggesting its potential as a multi-kinase inhibitor for AML therapy.[4] The significant improvement in potency of compound 8t over its predecessor, FN-1501, underscores the value of strategic modifications at the 4-position.[4]
Performance Comparison with Alternative Kinase Inhibitor Scaffolds
To fully appreciate the potential of the this compound scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds.
| Scaffold | Representative Kinase Target(s) | Representative IC50 Values | Key Features & References |
| Indazole | CK2, PLK4, Aurora Kinases | 2 nM (CK2), <0.1 nM (PLK4), 26 nM (Aurora A) | Isosteric with purine, forms key hinge interactions.[8][9][10] |
| Imidazopyridine | c-Met, p38α MAP kinase | 53.4 nM (c-Met), ~10-100 nM (p38α) | Versatile scaffold with a broad range of kinase targets.[11][12][13] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR, RET | 40-204 nM (multi-kinase), ~3 nM (JAK1/2) | Deaza-isostere of adenine, mimics ATP binding.[1][14][15][16] |
| 4-Substituted-1H-pyrazole-3-carboxamide | CDK2, FLT3 | 0.295 µM (CDK2), 0.089 nM (FLT3) | Synthetically tractable, allows for diverse modifications at the 4-position to tune potency and selectivity.[4][5] |
Table 3: Comparison of the 4-substituted-1H-pyrazole-3-carboxamide scaffold with other common kinase inhibitor scaffolds.
The 4-substituted-1H-pyrazole-3-carboxamide scaffold holds its own against these established alternatives. While scaffolds like indazole and pyrrolo[2,3-d]pyrimidine are known for their potent and often selective inhibition, the pyrazole-carboxamide framework offers a highly adaptable and synthetically accessible starting point for achieving comparable, and in some cases, superior potency, as demonstrated by the sub-nanomolar FLT3 inhibition of compound 8t.[4]
Experimental Protocols for Scaffold Validation
Validating a novel kinase inhibitor scaffold requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess target engagement and cellular effects. The following are detailed, step-by-step methodologies for key experiments.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity and inhibition.
Principle:
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase substrate and any necessary cofactors.
-
Add 5 µL of ATP solution.
-
Initiate the reaction by adding 5 µL of the kinase enzyme solution.
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for at least 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
Incubate at room temperature for at least 40 minutes to allow for the conversion and the subsequent luciferase-luciferin reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate an ATP-to-ADP conversion curve using standards to correlate the luminescence signal to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle:
Detailed Protocol:
-
Cell Preparation:
-
Culture cells that have been engineered to express a NanoLuc® luciferase-kinase fusion protein.
-
Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
In a white, 96-well or 384-well assay plate, add serial dilutions of the test compound. Include appropriate controls ("no compound" and "no tracer").
-
Add the NanoBRET™ fluorescent tracer specific for the kinase of interest to all wells except the "no tracer" control.
-
Add the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the specific kinase and tracer combination (typically 2-4 hours).
-
Luminescence Detection:
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Measure the luminescence at two wavelengths using a luminometer with appropriate filters (e.g., 450 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value for target engagement.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. While the parent compound itself is primarily a synthetic intermediate, its derivatives have demonstrated exceptional potency against clinically relevant kinases such as CDKs and FLT3. The synthetic tractability of the 4-bromo position allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity.
Future research should focus on:
-
Expanding the Kinome Coverage: Systematically exploring the derivatization of the this compound scaffold to target a broader range of kinases.
-
Structure-Based Design: Utilizing co-crystal structures of pyrazole-based inhibitors with their target kinases to guide the rational design of more potent and selective compounds.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 932-65-0 [smolecule.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopolymers.org.ua [biopolymers.org.ua]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 11. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 4-Bromo-1H-pyrazole-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this promising class of compounds. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs.[1][2] The introduction of a bromine atom at the 4-position of the pyrazole ring, combined with a carboxamide functional group at the 3-position, creates a versatile template for developing potent and selective modulators of various biological targets.
This guide will dissect the SAR of this scaffold, providing insights into how modifications at different positions of the pyrazole and carboxamide moieties influence their therapeutic potential. We will delve into the experimental data that underpins these relationships, offering a clear comparison of analogs and their performance.
The this compound Scaffold: A Versatile Core
The this compound core provides a rigid framework with specific electronic and steric properties. The bromine atom at the C4 position can influence the acidity of the pyrazole N-H, participate in halogen bonding, and serve as a synthetic handle for further functionalization via cross-coupling reactions.[3] The carboxamide group at C3 is a key hydrogen bonding motif, crucial for interaction with biological targets. The SAR of this class of compounds is typically explored by modifying three key positions:
-
N1-position of the pyrazole ring: Substituents here can modulate lipophilicity, metabolic stability, and interactions with the target protein.
-
The carboxamide nitrogen (N-substituent): This is a critical interaction point, and diverse substituents can be introduced to probe the binding pocket of the target.
-
The C5-position of the pyrazole ring: Although less frequently modified, substituents at this position can also influence activity and selectivity.
Dissecting the Structure-Activity Relationship
Our analysis of the SAR of this compound derivatives is based on a synthesis of data from multiple studies targeting a range of biological entities, including protein kinases, carbonic anhydrases, and succinate dehydrogenase.
Substitutions at the N1-Position of the Pyrazole Ring
The N1-position of the pyrazole ring is a key vector for modifying the physicochemical properties of the molecule.
-
Small Alkyl Groups: Methylation at the N1 position is a common strategy. For instance, 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide highlights this modification.[4]
-
Aryl and Heteroaryl Groups: Introduction of aromatic rings at N1 can lead to potent derivatives. For example, in a series of carbonic anhydrase inhibitors, a 3-nitrophenyl group at N1 was investigated.[5]
The Impact of N-Substituents on the Carboxamide Moiety
The substituent on the carboxamide nitrogen is arguably the most critical determinant of biological activity, as it often directly interacts with the target protein.
-
Aromatic and Heterocyclic Rings: A wide array of substituted and unsubstituted aromatic and heterocyclic rings have been explored. For instance, N-(4-sulfamoylphenyl) derivatives have shown potent inhibitory activity against carbonic anhydrase isozymes.[5] The nature and position of substituents on these rings are crucial. Electron-withdrawing groups can enhance activity in some cases, while bulky groups may be favored in others.[6]
-
Alkyl and Cycloalkyl Groups: While less common in the reviewed literature for this specific scaffold, aliphatic substituents can be employed to probe hydrophobic pockets within the binding site.
The Role of the C4-Bromine Atom
The bromine atom at the C4 position is not merely a placeholder. It significantly influences the electronic character of the pyrazole ring and can be a key interaction point. Furthermore, it serves as a valuable synthetic handle for introducing further diversity, for example, through Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups.[3]
Comparative Analysis of Biological Activities
To provide a clearer understanding of the SAR, the following table summarizes the biological activities of representative this compound derivatives against different targets.
| Compound ID | N1-Substituent | Carboxamide N-Substituent | Target | Activity (IC50/Ki) | Reference |
| 1 | H | 4-sulfamoylphenyl | Carbonic Anhydrase I/II | Ki values in µM range | [7][8] |
| 2 | 3-nitrophenyl | 4-sulfamoylphenyl | Carbonic Anhydrase I/II | High inhibitory effect | [5] |
| 3 | Methyl | 1,3-thiazol-2-yl | Not Specified | - | [4] |
| 4 | 2-oxo-2-phenylethyl | Phenyl (via Suzuki coupling at C4) | Anticancer (Colon Cancer Cell Lines) | Cytotoxic effects observed | [3] |
| 5 | H | Phenyl | Anticancer (Various Cell Lines) | Moderate Activity | [9] |
Note: This table is a representative summary. Direct comparison of absolute values should be made with caution due to variations in assay conditions between different studies.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key positions for modification on the this compound scaffold and the general impact of different substituent types on biological activity.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide a generalized, step-by-step protocol for the synthesis of a representative this compound derivative and a common biological assay for its evaluation.
Synthesis of N-Aryl-4-bromo-1H-pyrazole-3-carboxamide
This protocol describes a typical amide coupling reaction.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid
-
Substituted aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired substituted aniline (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Coupling Agent Addition: Add DCC (1.1 eq) to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase I and II (hCA I and hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-SO4 buffer (pH 7.4)
-
The synthesized this compound derivative (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the appropriate concentration of the test compound to the wells containing the hCA isoenzyme in Tris-SO4 buffer. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-NPA.
-
Measurement: Measure the absorbance at 400 nm at regular intervals to monitor the hydrolysis of p-NPA to p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates the workflow from synthesis to biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold represents a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the N1-position of the pyrazole ring and the carboxamide N-substituent to achieve potent and selective biological activity. The bromine atom at the C4 position not only contributes to the binding affinity but also offers a gateway for further chemical exploration. By leveraging the insights presented herein, researchers can more effectively design and synthesize new derivatives with improved pharmacological profiles.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide | C8H7BrN4OS | CID 903362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-1H-pyrazole-3-carboxamide in Modern Synthesis
Executive Summary
The 4-halopyrazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive molecules, particularly kinase inhibitors and androgen receptor antagonists.[1][2] The choice between a bromo or chloro substituent at the C4 position is a critical decision in synthetic route design, profoundly impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of the reactivity of 4-bromo-1H-pyrazole-3-carboxamide and its chloro-analogue, supported by mechanistic principles and experimental data. We will explore their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering a strategic framework for researchers, chemists, and drug development professionals to select the optimal starting material for their synthetic goals.
Part 1: Physicochemical Properties – The Foundation of Reactivity
The differential reactivity between the bromo and chloro derivatives is fundamentally rooted in their distinct physicochemical properties. The carbon-halogen bond strength and the electronegativity of the halogen are the primary determinants of their behavior in chemical transformations.
The most significant differentiator is the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage. This is the principal reason this compound is generally more reactive in reactions that proceed via cleavage of this bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles.[3]
Conversely, chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect on the pyrazole ring compared to bromine.[4][5] This increased polarization of the C-Cl bond and enhanced electrophilicity of the carbon atom can, under specific circumstances, favor reactions initiated by nucleophilic attack, such as Nucleophilic Aromatic Substitution (SNAr).
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-Chloro-1H-pyrazole-3-carboxamide | Rationale & Implication |
| Molecular Formula | C₄H₄BrN₃O | C₄H₄ClN₃O | The primary difference is the halogen atom. |
| Molecular Weight | 190.00 g/mol [1] | ~146.5 g/mol (inferred from acid)[6] | Affects stoichiometry calculations; chloro- version is lighter and more atom-economical. |
| Melting Point | 141-165°C[1] | Not available | Indicates moderate thermal stability for the bromo derivative.[1] |
| C(sp²)-X Bond Energy | ~339 kJ/mol (avg. for bromobenzene) | ~406 kJ/mol (avg. for chlorobenzene) | The weaker C-Br bond facilitates faster oxidative addition in Pd-catalyzed reactions, leading to higher reactivity. |
| Halogen Electronegativity | 2.96 (Pauling scale) | 3.16 (Pauling scale) | Chlorine's higher electronegativity more strongly polarizes the C-X bond, increasing the carbon's electrophilicity for SNAr.[5] |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The practical utility of these building blocks is best demonstrated through their performance in widely used synthetic reactions. The choice of halogen dictates the optimal reaction conditions and, often, the feasibility of the transformation itself.
Caption: Reactivity overview of 4-bromo vs. 4-chloro pyrazole carboxamides.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most common application for these intermediates, enabling the construction of C-C and C-N bonds to build molecular complexity.[7][8] The general reactivity trend for halogens in these reactions is I > Br > Cl, directly correlating with the C-X bond dissociation energy.[3]
1. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The critical, rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
-
This compound: This substrate readily undergoes Suzuki coupling under standard conditions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with common bases (Na₂CO₃, K₂CO₃) are often sufficient to achieve high yields at moderate temperatures (80-100 °C).[9][10] Its reliability makes it the preferred choice for initial library synthesis and discovery efforts.
-
4-Chloro-1H-pyrazole-3-carboxamide: As a less reactive partner, the chloro-derivative demands more sophisticated catalytic systems. The stronger C-Cl bond requires catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) to facilitate the challenging oxidative addition step.[11] Higher temperatures and stronger bases may also be necessary. While requiring more optimization, its lower cost makes it attractive for large-scale manufacturing.
Caption: Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.
2. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is essential for synthesizing aryl amines, a common motif in pharmaceuticals.[12][13] The reactivity principles are analogous to the Suzuki coupling.
-
This compound: Generally couples efficiently with a variety of amines using standard palladium/phosphine ligand systems (e.g., Pd₂(dba)₃ with BINAP or Xantphos). The reaction conditions are typically milder than those required for the chloro analogue.[14][15]
-
4-Chloro-1H-pyrazole-3-carboxamide: Successful amination of this substrate almost always requires the use of specialized, sterically hindered, and electron-rich Buchwald ligands (e.g., tBuXPhos, BrettPhos).[11][16] These ligands accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition at the higher temperatures often required.
B. Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactivity can be enhanced by the more electronegative chlorine atom. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[17][18]
-
Reactivity Principle: The reaction is favored by (1) the presence of strong electron-withdrawing groups (like the pyrazole ring itself and the carboxamide) to stabilize the negative charge of the intermediate, and (2) a good leaving group.[19]
-
4-Chloro-1H-pyrazole-3-carboxamide: The high electronegativity of chlorine makes the C4 position more electrophilic and better able to stabilize the incoming negative charge from the nucleophile in the rate-determining first step. This often makes the chloro-derivative more reactive in SNAr reactions than its bromo counterpart, despite chloride being a poorer leaving group than bromide. The leaving group's departure occurs in the fast, second step, making its influence on the overall rate less significant.[20]
-
This compound: While bromide is an excellent leaving group, the lower electronegativity of bromine provides less stabilization for the Meisenheimer complex, potentially leading to a slower overall reaction rate compared to the chloro-analogue.
Part 3: Experimental Protocols & Methodologies
The following protocols are representative and serve as validated starting points. Optimization is often necessary based on the specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol highlights the difference in catalyst systems. For the bromo-derivative, a standard Pd(PPh₃)₄ catalyst is often sufficient. The chloro-derivative requires a more active pre-catalyst and a specialized ligand (XPhos) to overcome the higher activation energy of C-Cl bond cleavage.
Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
A. Using this compound:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Sparge the mixture with nitrogen or argon gas for 15 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Seal the vial and heat the reaction mixture at 90-100 °C for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Using 4-Chloro-1H-pyrazole-3-carboxamide:
-
Follow steps 1-3 as above, using cesium carbonate (Cs₂CO₃, 2.5 eq) as the base.
-
Under an inert atmosphere, add XPhos Pd G2 pre-catalyst (0.02-0.05 eq).
-
Seal the vial and heat the reaction mixture at 100-110 °C for 6-24 hours. The higher temperature and longer reaction time are typical for activating the C-Cl bond.
-
Proceed with workup and purification as described in steps 6-8 above.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Rationale: This protocol demonstrates the necessity of using advanced ligands for the chloro-substrate. While a general-purpose ligand like Xantphos might work for the bromo-pyrazole, a highly active Buchwald ligand is essential for the chloro-pyrazole. Sodium tert-butoxide is a strong base often required for these transformations.[11]
-
To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the 4-halo-1H-pyrazole-3-carboxamide (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the appropriate palladium pre-catalyst and ligand.
-
For 4-Bromo: Use Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
For 4-Chloro: Use a G3 or G4 Buchwald pre-catalyst (e.g., tBuXPhos Pd G3) (0.02 eq).
-
-
Add the desired amine (1.2 eq) followed by anhydrous toluene or dioxane.
-
Seal the vial and heat the reaction at 100-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Part 4: Strategic Synthetic Considerations
The choice between the bromo and chloro derivative is a strategic one, balancing reactivity, cost, and the desired chemical transformation.
| Factor | Choose this compound When... | Choose 4-Chloro-1H-pyrazole-3-carboxamide When... |
| Reaction Type | Palladium-catalyzed cross-coupling is the primary goal. | Nucleophilic Aromatic Substitution (SNAr) is desired, or for cross-coupling on a large scale. |
| Development Stage | In early-stage discovery and route scouting, where reliability and milder conditions are prioritized. | In late-stage development and process chemistry, where cost of goods is a major driver. |
| Catalyst Availability | Standard, widely available palladium catalysts are sufficient. | Access to specialized (and often proprietary) Buchwald ligands and pre-catalysts is available. |
| Substrate Sensitivity | The coupling partner is sensitive to high temperatures or very strong bases. | The substrates are robust and can tolerate more forcing reaction conditions. |
| Side Reactions | Dehalogenation is a concern; the C-Br bond is more labile. | A more stable starting material is needed to prevent premature degradation or side reactions. |
Conclusion
This compound and 4-chloro-1H-pyrazole-3-carboxamide are not simply interchangeable intermediates. The bromo-derivative offers superior reactivity in the synthetically crucial palladium-catalyzed cross-coupling reactions, enabling milder conditions and broader catalyst compatibility.[3] This makes it the workhorse for rapid analogue synthesis in a research setting. In contrast, the chloro-derivative, while more challenging to activate in cross-coupling reactions, presents a cost-effective and highly stable alternative for large-scale production. Furthermore, its enhanced electrophilicity makes it the substrate of choice for Nucleophilic Aromatic Substitution reactions. A thorough understanding of these reactivity differences allows the modern synthetic chemist to make an informed, strategic decision, optimizing their route for efficiency, cost, and ultimate success.
References
- 1. Buy this compound | 932-65-0 [smolecule.com]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The 4-bromo-1H-pyrazole-3-carboxamide core, in particular, offers a versatile template for medicinal chemists.[2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among them being metabolic stability. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while slow metabolism could lead to accumulation and toxicity.[3] This guide provides an in-depth analysis of the metabolic stability of this compound derivatives, offering a comparative framework and actionable experimental protocols to guide lead optimization.
The Metabolic Landscape of Pyrazole-Containing Compounds
The metabolic fate of a drug candidate is primarily determined by its interactions with drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver and other tissues.[4][5] For pyrazole-containing structures, several metabolic pathways are of primary concern.
Key Metabolic Hotspots in the this compound Scaffold:
-
Pyrazole Ring: The pyrazole ring itself can be a target for oxidation. The susceptibility of the pyrazole ring to metabolism is influenced by its substitution pattern.
-
Carboxamide Group: The carboxamide linkage can undergo hydrolysis, mediated by amidases, leading to the formation of a carboxylic acid and an amine.
-
Bromo Substituent: The bromine atom can be a site for oxidative dehalogenation, a process that can sometimes lead to the formation of reactive metabolites.[6] However, in many cases, halogenation can also shield a molecule from metabolism.
-
Substituents on the Pyrazole and Carboxamide: The nature and position of other substituents on the scaffold will significantly influence the overall metabolic profile.
Below is a diagram illustrating the potential metabolic pathways for the this compound core.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro and In Vivo Evaluation of Novel 4-Substituted-1H-pyrazole-3-carboxamide Derivatives
This guide provides a comprehensive comparison of novel anticancer compounds synthesized from a 4-substituted-1H-pyrazole-3-carboxamide scaffold. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, in vitro evaluation, and comparative in vivo performance of these promising therapeutic agents. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a deep, actionable understanding of the evaluation process.
Introduction: The Pyrazole Carboxamide Scaffold in Oncology
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of pharmacological activity. Specifically, the 1H-pyrazole-3-carboxamide core has emerged as a promising framework for the development of potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This guide will focus on a series of novel pyrazole-3-carboxamide derivatives designed as inhibitors of key oncogenic kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in malignancies like Acute Myeloid Leukemia (AML).
Synthesis of Novel 4-Amino-1H-pyrazole-3-carboxamide Derivatives
The journey from a simple starting material to a potent, selective drug candidate is a multi-step process of rational design and chemical synthesis. Here, we detail a representative synthetic pathway starting from 4-nitro-1H-pyrazole-3-carboxylic acid, a close analogue to the topic's 4-bromo precursor, which undergoes similar coupling and reduction reactions.
The synthesis begins by coupling 4-nitropyrazole-3-carboxylic acid with a variety of amine-containing side chains.[1] This is followed by a critical reduction step to convert the nitro group at the 4-position of the pyrazole ring into an amino group, yielding the versatile 4-amino-1H-pyrazole-3-carboxamide core. This amino group then serves as an anchor point for introducing further chemical diversity, allowing for the exploration of structure-activity relationships (SAR).[1]
Below is a generalized workflow for this synthetic strategy.
References
A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 4-Bromo-1H-pyrazole-3-carboxamide
Introduction: The Significance of the 4-Substituted-1H-pyrazole-3-carboxamide Scaffold
The 1H-pyrazole-3-carboxamide core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including roles as kinase inhibitors for anticancer therapies.[1][2][3] The functionalization at the C4 position of the pyrazole ring is a critical step in the synthesis of these complex molecules, allowing for the introduction of diverse substituents that can modulate pharmacological properties. 4-Bromo-1H-pyrazole-3-carboxamide serves as a versatile and readily available starting material for these modifications.
The efficacy of synthesizing these target molecules hinges on the strategic selection of a catalyst for cross-coupling reactions. Transition-metal catalysis, dominated by palladium and increasingly utilizing copper, provides the most robust platform for forming the necessary carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.[4][5] However, the pyrazole ring, with its multiple nitrogen atoms, can act as a ligand, potentially inhibiting or deactivating the metal catalyst, making these couplings non-trivial.[6]
This guide provides an in-depth comparison of the efficacy of various catalytic systems for the most common coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative experimental data, and provide field-proven protocols to empower researchers in drug discovery and chemical synthesis.
Diagram: General Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for a transition-metal-catalyzed cross-coupling reaction.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] For pyrazole substrates, catalyst selection is critical to overcome potential inhibition by the heterocyclic nitrogens.
Palladium-Catalyzed Systems: The Power of Bulky Biarylphosphine Ligands
Modern Buchwald-Hartwig reactions rely on palladium(0) catalysts stabilized by sterically hindered, electron-rich phosphine ligands. These ligands facilitate both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final, often rate-limiting, reductive elimination step to form the C-N bond.[7][9]
For unprotected bromopyrazoles, the Buchwald group has demonstrated that catalyst systems based on bulky biarylphosphine ligands are exceptionally effective.[6][10] The use of a pre-formed catalyst (precatalyst) is often advantageous as it ensures the formation of the active monoligated Pd(0) species and improves reaction reproducibility.
Comparative Data for Amination of 4-Bromo-1H-pyrazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS | THF | 80 | 12 | Morpholine | 95 | [10] |
| 2 | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS | THF | 50 | 16 | Aniline | 94 | [10] |
| 3 | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS | THF | 80 | 12 | 3-Fluoroaniline | 91 | [10] |
| 4 | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 18 | Benzylamine | 85 | [11][12] |
| 5 | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 18 | Piperidine | 60 |[11][12] |
Catalyst P4 is a G3-Pd precatalyst based on the tBuBrettPhos ligand. LHMDS = Lithium bis(trimethylsilyl)amide.
Expertise & Experience: Why tBuBrettPhos Excels The success of the tBuBrettPhos ligand (L4) with unprotected pyrazoles is a lesson in rational catalyst design.[6][10]
-
Steric Bulk: The bulky tert-butyl groups and the biaryl backbone create a sterically demanding pocket around the palladium center. This promotes the reductive elimination step, which is crucial for product formation and catalyst turnover.
-
Electron-Richness: The phosphine is highly electron-donating, which increases the electron density on the palladium. This facilitates the oxidative addition of the electron-deficient 4-bromo-1H-pyrazole.
-
Precatalyst Advantage: Using a precatalyst like P4 provides a stable, air-tolerant solid that reliably generates the active Pd(0)L species in solution, leading to more consistent results than mixing Pd sources and ligands in situ.
A significant challenge arises with primary and secondary alkylamines that possess β-hydrogen atoms. In these cases, a competing side reaction, β-hydride elimination from the palladium-amido intermediate, can occur, leading to reduced yields of the desired product and formation of hydro-dehalogenated pyrazole.[11][12] This is evident in the lower yield for piperidine coupling compared to benzylamine, which lacks β-hydrogens (Table Entry 5 vs. 4).
Copper-Catalyzed Systems: A Complementary Approach
For cases where palladium catalysts struggle, particularly with alkylamines bearing β-hydrogens, copper-catalyzed C-N coupling (an Ullmann-type reaction) offers a powerful alternative.[11][13] Copper catalysts show different reactivity patterns and are not prone to the same β-hydride elimination pathway that can plague palladium systems.
A study on C4-amination of 4-halo-1H-1-tritylpyrazoles found that while Pd(dba)₂ was effective for aromatic or bulky amines, a CuI-based system was superior for alkylamines possessing β-hydrogens, demonstrating the complementarity of the two metals.[11][12]
Expertise & Experience: When to Choose Copper Choose a copper-based system when:
-
Your amine coupling partner is a primary or secondary alkylamine with β-hydrogens.
-
You observe significant hydro-dehalogenation byproducts with your palladium catalyst.
-
You are coupling with N-H heterocycles like other pyrazoles or imidazoles, where copper often excels.[4]
Diagram: Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.
Part 2: C-C Bond Formation via Suzuki and Sonogashira Coupling
Creating new carbon-carbon bonds at the C4 position is essential for extending the molecular framework. The Suzuki and Sonogashira reactions are the most prominent methods for this transformation.
Suzuki Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling reaction joins the aryl bromide with an organoboron species (typically a boronic acid or ester) and is a foundational tool in pharmaceutical synthesis.[14][15] The reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.
Comparative Data for Suzuki Coupling of Bromo-Heterocycles
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Coupling Partner | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Phenylboronic acid | Good | [16] |
| 2 | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | CsF | Toluene | 85 | Phenylboronic acid | 82 | [17] |
| 3 | Pd(OAc)₂ (0.0045) | - | Na₂CO₃ | Water | 80-83 (MW) | Phenylboronic acid | High |[18] |
Expertise & Experience: Catalyst Choice in Suzuki Reactions
-
Pd(PPh₃)₄: This is a classic, reliable "all-in-one" catalyst where the Pd(0) center is pre-complexed with phosphine ligands. It is convenient but can be sensitive to air and may require slightly higher catalyst loadings.
-
Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: Mixing a stable Pd(II) or Pd(0) source with a separate phosphine ligand offers greater flexibility. It allows for the screening of various ligands to optimize the reaction for a specific substrate. For pyrazoles, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are common starting points.[16][17]
-
Microwave Conditions: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes allow for lower catalyst loadings, even in aqueous media, which aligns with green chemistry principles.[18]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples aryl halides with terminal alkynes, a transformation of immense value for creating linear, rigid linkers in drug molecules or as precursors for further synthesis.[19] It uniquely employs a dual catalytic system of palladium and copper. The palladium catalyst follows a cycle similar to other cross-couplings, while the copper co-catalyst activates the alkyne.[20]
A study on the Sonogashira coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole provides excellent comparative data on the importance of the phosphine ligand.[20]
Ligand Efficacy in Sonogashira Coupling of a 4-Bromo-pyrazole
| Entry | Pd Source (mol%) | Ligand (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | XPhos (10) | CuI (10) | Et₃N | DMF | 100 | 98 | [20] |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | CuI (10) | Et₃N | DMF | 100 | 92 | [20] |
| 3 | Pd(OAc)₂ (5) | RuPhos (10) | CuI (10) | Et₃N | DMF | 100 | 85 | [20] |
| 4 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | CuI (10) | Et₃N | DMF | 100 | 75 | [20] |
| 5 | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Et₃N | DMF | 100 | <5 |[20] |
Expertise & Experience: The XPhos Advantage The data clearly shows that bulky biarylphosphine ligands are superior to simpler ligands like PPh₃ for this challenging substrate. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) gave a near-quantitative yield.[20] The combination of its significant steric bulk and electron-donating properties accelerates the rate-limiting reductive elimination step, preventing catalyst decomposition at the high temperatures required for this less reactive substrate. The failure of the standard PdCl₂(PPh₃)₂ catalyst highlights the necessity of modern, specialized ligands for difficult couplings.
Part 3: Experimental Protocols
The following protocols are self-validating systems designed for trustworthiness and reproducibility.
Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Pd-Precatalyst
Causality: This protocol uses a G3-Pd precatalyst (like P4) and a strong, non-nucleophilic base (LHMDS) in an anhydrous aprotic solvent (THF). The precatalyst ensures reliable activation. The inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive. LHMDS is used to deprotonate the amine without competing as a nucleophile.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Catalyst Addition: In a glovebox, add the Pd-precatalyst (e.g., P4, 0.02 mmol, 2 mol%) to the tube.
-
Solvent and Base: Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL). Then, add lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M solution in THF, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise at room temperature.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot via syringe.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Sonogashira Coupling
Causality: This protocol uses a dual Pd/Cu system. The inert atmosphere is crucial. The base (an amine like triethylamine) serves both to neutralize the H-X byproduct and to facilitate the catalytic cycle. A polar aprotic solvent like DMF is often required for less reactive bromides.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), copper(I) iodide (CuI, 0.10 mmol, 10 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous dimethylformamide (DMF, 5 mL), followed by triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nobelprize.org [nobelprize.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cem.de [cem.de]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1H-pyrazole-3-carboxamide Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-1H-pyrazole-3-carboxamide, a critical intermediate in pharmaceutical development. The validation of these methods is benchmarked against the rigorous standards outlined by the International Council for Harmonisation (ICH), ensuring the generation of reliable and accurate analytical data essential for regulatory submissions and quality control.[1][2][3][4] This document will delve into the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis of their performance and guidance on method selection.
The Critical Role of Accurate Quantification
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification in raw materials, in-process samples, and final drug products is paramount for ensuring product quality, safety, and efficacy. The choice of analytical method is therefore a critical decision, driven by the specific requirements of the analysis at different stages of drug development.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the two most common and effective analytical techniques for the quantification of this compound.
Table 1: Comparison of Quantitative Performance Data
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~15-100 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL |
| Selectivity/Specificity | Good | Excellent |
| Typical Run Time | 10-20 minutes | 3-8 minutes |
| Cost per Sample | Moderate | High |
| Instrumentation Complexity | Moderate | High |
In-Depth Look at Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules. The principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector then measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification. For pyrazole derivatives, a reversed-phase HPLC method is typically employed.[5][6]
Causality in Experimental Choices for HPLC-UV:
-
Column Selection: A C18 column is often chosen for its versatility and ability to retain and separate a wide range of non-polar to moderately polar compounds like this compound.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to control the retention and elution of the analyte. The pH of the aqueous phase can be adjusted to ensure the analyte is in a single ionic form, leading to sharper peaks and better reproducibility.
-
Wavelength Selection: The UV detection wavelength is selected at the absorbance maximum of this compound to achieve the highest sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized analyte of interest). This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by a second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity, making it ideal for trace-level analysis in complex matrices.[8][9]
Causality in Experimental Choices for LC-MS/MS:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound as it is a soft ionization technique that minimizes fragmentation in the source.
-
MRM Transitions: The selection of specific precursor-to-product ion transitions is crucial for the selectivity of the method. These transitions are unique to the analyte, effectively filtering out interferences from the sample matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][3]
Protocol 1: Quantification by HPLC-UV
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 220 nm.
2. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).
- Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH Q2(R1)):
- Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and the standard solution to demonstrate no interference at the retention time of the analyte.
- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
- Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Quantification by LC-MS/MS
1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:
- LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ionization Mode: ESI Positive.
- MRM Transitions:
- This compound: e.g., m/z 190 -> 173 (quantifier), m/z 190 -> 94 (qualifier)
- Internal Standard (e.g., ¹³C₃,¹⁵N₂-4-Bromo-1H-pyrazole-3-carboxamide): e.g., m/z 195 -> 178
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
2. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): As described in Protocol 1.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard.
- Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard.
- Sample Preparation: Add a fixed amount of the internal standard solution to the sample, dilute with the mobile phase to a concentration within the calibration range, and filter before injection.
3. Method Validation Parameters (as per FDA/EMA Bioanalytical Method Validation Guidelines): [10][11][12][13]
- Selectivity and Matrix Effect: Evaluate in at least six different lots of the blank matrix.
- Calibration Curve: A calibration curve with at least six non-zero standards should be prepared.
- Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
- Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualization of Workflows
HPLC-UV Analytical Workflow
Caption: HPLC-UV workflow for quantification.
Decision Tree for Method Selection
Caption: Decision guide for analytical method selection.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements. HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a prerequisite. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, analysis in complex matrices, and applications requiring the highest level of confidence in the data, such as in bioanalytical studies. A thorough validation according to international guidelines is mandatory to ensure the reliability of the analytical data generated by either method.[1][4][10][11][12][13][14]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijcpa.in [ijcpa.in]
- 6. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. agilent.com [agilent.com]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Bromo-1H-pyrazole-3-carboxamide
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Bromo-1H-pyrazole-3-carboxamide (CAS No. 932-65-0). As a brominated heterocyclic compound integral to many research and development pipelines, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated organic solid with specific health hazards that must be respected.
1.1. GHS Classification and Health Effects
The Globally Harmonized System (GHS) provides a clear summary of the compound's primary hazards. The key causality behind these classifications lies in the molecule's ability to react with biological tissues upon contact or ingestion.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram | Potential Health Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Warning | exclamation | May cause irritation of the digestive tract, nausea, and vomiting.[2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Warning | exclamation | Can cause redness, itching, and inflammation upon direct contact.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | Warning | exclamation | Direct contact with eyes can lead to significant redness, watering, and pain.[2] |
| STOT SE (Category 3) | H335: May cause respiratory irritation.[4][5] | Warning | exclamation | Inhalation of dust may irritate the throat and respiratory tract, causing coughing.[2][3] |
These hazards necessitate that all handling and disposal operations are conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and preventing spills are critical. All work with this compound powder should be performed in a certified chemical fume hood or a well-ventilated area to control airborne dust.[2][5][6]
2.1. Required Personal Protective Equipment
-
Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.[2][3][7]
-
Respiratory Protection : If working outside of a fume hood or if dust formation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or a respirator with a particle filter is mandatory.[8]
Waste Characterization and Segregation: The Critical Step
Properly classifying chemical waste is a legal and safety requirement. The presence of a carbon-bromine bond in its structure definitively classifies this compound as a halogenated organic compound .[9] This classification dictates its disposal pathway.
Why Segregation Matters: Halogenated organic wastes cannot be mixed with non-halogenated solvents.[10] The combustion of halogenated compounds produces acidic gases (like hydrogen bromide) that require specialized scrubbers in hazardous waste incinerators.[9] Mixing these waste streams increases disposal costs and can violate regulatory requirements.
The following workflow diagram illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Disposal procedures must cover the chemical in its pure form as well as any materials contaminated by it.
4.1. Disposal of Unused or Expired Product
-
Do Not Dispose Down the Drain : Never dispose of this compound in the sink or trash.[10]
-
Maintain Original Container : If possible, keep the chemical in its original, clearly labeled container.
-
Label as Waste : Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "Waste: this compound".[11]
-
Transfer to EHS : Transfer the container to your institution's designated satellite accumulation area for collection by Environmental Health and Safety (EHS) personnel.
4.2. Disposal of Contaminated Labware and Debris
-
Collect Solid Waste : All disposables that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels) must be treated as hazardous waste.
-
Package Securely : Place these materials in a designated, durable, and sealable container (e.g., a labeled plastic bag or a dedicated solid waste drum).
-
Label Container : Clearly label the container "Halogenated Organic Solid Waste" and list the primary contaminant (this compound).
-
Rinse Reusable Glassware : Triple-rinse any contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and MUST be collected as halogenated organic liquid waste. Subsequent rinses can typically be collected in the same waste stream.
4.3. Spill Management and Disposal
-
Evacuate and Secure : Ensure unprotected personnel are clear of the area. Remove all sources of ignition.[6]
-
Ventilate : Increase ventilation in the area, preferably using a fume hood.
-
Wear Full PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Collect :
-
Decontaminate : Clean the spill area with a cloth dampened with soap and water, collecting the cloth and any contaminated materials for disposal as halogenated solid waste.
-
Dispose of Spill Debris : The container with the spill cleanup material must be sealed, labeled as "Hazardous Waste," and transferred for EHS pickup.[6]
Regulatory Compliance and Final Disposition
The ultimate responsibility for proper chemical waste disposal lies with the generator.[3] All disposal activities must be in strict compliance with institutional policies and government regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][8] The final disposition for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9]
References
- 1. This compound | 932-65-0 [amp.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
